Benzo[d]oxazol-7-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-benzoxazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXAABPGJZPRIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736057 | |
| Record name | 1,3-Benzoxazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136992-95-5 | |
| Record name | 1,3-Benzoxazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Benzo[d]oxazol-7-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis protocols for Benzo[d]oxazol-7-amine, a crucial building block in medicinal chemistry and drug development. This document details the reaction schemes, experimental procedures, and quantitative data to facilitate the efficient and reproducible synthesis of this important heterocyclic compound.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its rigid, planar structure and the presence of a reactive amino group make it an attractive scaffold for the development of novel therapeutic agents. This guide outlines a reliable two-step synthetic pathway, commencing with the formation of a nitro-substituted benzoxazole precursor, followed by the reduction of the nitro group to yield the final product.
Synthesis Overview
The principal synthetic route to this compound involves a two-step process:
-
Cyclization: The formation of the benzoxazole ring is achieved through the cyclization of 2-amino-6-nitrophenol. This can be accomplished using various one-carbon synthons, such as formic acid or trimethyl orthoformate.
-
Reduction: The subsequent reduction of the nitro group at the 7-position of the benzoxazole ring yields the desired 7-amino derivative. This transformation is commonly achieved through catalytic hydrogenation.
Spectroscopic Characterization of Benzo[d]oxazol-7-amine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for derivatives of Benzo[d]oxazol-7-amine, a heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of published spectroscopic data for the parent compound, this document focuses on the characterization of closely related analogues, namely N-(6-Bromoquinolin-4-yl)this compound and 4-bromo-benzo[d]oxazol-7-amine . This guide also furnishes detailed, generalized experimental protocols for the primary spectroscopic techniques used in the characterization of such aromatic amines.
Data Presentation: Spectroscopic Data for this compound Derivatives
Table 1: ¹H NMR Spectroscopic Data for N-(6-Bromoquinolin-4-yl)this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.80 | s | - | NH |
| 10.16 | s | - | NH |
| 9.10 | d | 2.0 | Aromatic CH |
| 8.58 | d | 6.9 | Aromatic CH |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
Table 2: Mass Spectrometry Data for 4-bromo-benzo[d]oxazol-7-amine
| m/z | Ion |
| 212.9 | [M+H]⁺ |
M = Molecular Weight
Experimental Protocols
The following sections detail generalized experimental protocols for the spectroscopic characterization of aromatic amines like this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.[1]
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure homogeneity of the magnetic field.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-90 degree pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus. A spectral width of 0 to 200 ppm is typical for aromatic compounds.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure. Chemical shifts for aromatic protons typically appear between 6.0 and 9.0 ppm, while amine (N-H) protons can be broad and appear over a wide range (0.5-5.0 ppm).[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for both solid and liquid samples, the Attenuated Total Reflectance (ATR) technique can be used by placing the sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the infrared spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands. For primary aromatic amines, look for two N-H stretching bands in the 3500-3300 cm⁻¹ region.[2][3] Also, expect C-N stretching vibrations for aromatic amines in the 1350-1200 cm⁻¹ range and N-H bending vibrations around 1650-1580 cm⁻¹.[2][3]
UV-Visible (UV-Vis) Spectroscopy
Objective: To obtain information about the electronic transitions and conjugation within the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the amine in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (blank) and the other with the sample solution.
-
Spectrum Acquisition: Scan the sample over a range of wavelengths, typically from 200 to 800 nm, to record the absorption spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Aromatic amines generally exhibit characteristic absorption peaks in the 200-700 nm range.[4]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution as needed for analysis.
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. For compounds containing an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass (the Nitrogen Rule).[5] Analyze the fragmentation pattern to deduce structural information. Aromatic amines often show a strong molecular ion peak.[6]
Visualizations
Experimental Workflow for Spectroscopic Characterization
Caption: General workflow for the spectroscopic characterization of an organic compound.
References
Spectroscopic Analysis of Benzo[d]oxazol-7-amine: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound Benzo[d]oxazol-7-amine. Due to the limited availability of published experimental data for this specific isomer, this document also presents data for the closely related and well-characterized isomer, Benzo[d]oxazol-2-amine, to serve as a valuable reference for researchers, scientists, and professionals in drug development.
Introduction
Predicted Spectroscopic Data for this compound
Based on the analysis of related benzoxazole structures, the following are the predicted key spectral features for this compound:
¹H NMR:
-
Aromatic Protons: Signals corresponding to the protons on the benzene ring are expected in the aromatic region (approximately δ 6.5-7.5 ppm). The specific chemical shifts and coupling constants will be influenced by the position of the amino group.
-
Amine Protons: A broad singlet corresponding to the -NH₂ protons is anticipated, the chemical shift of which can vary depending on the solvent and concentration.
-
Oxazole Proton: A singlet for the proton at the 2-position of the oxazole ring is expected, likely in the downfield region (δ > 8.0 ppm).
¹³C NMR:
-
Aromatic Carbons: Resonances for the carbon atoms of the benzene ring are expected in the range of δ 105-150 ppm.
-
Oxazole Carbons: The carbon atoms of the oxazole ring will have characteristic shifts, with the C2 carbon appearing significantly downfield.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak corresponding to the molecular weight of this compound (C₇H₆N₂O), which is 134.14 g/mol .
-
Fragmentation Pattern: Characteristic fragmentation patterns involving the loss of small molecules such as HCN and CO are anticipated.
Reference Data: Benzo[d]oxazol-2-amine
To provide a concrete example of the spectroscopic data for a related compound, the experimental data for Benzo[d]oxazol-2-amine is presented below.[1]
NMR and Mass Spectrometry Data for Benzo[d]oxazol-2-amine
| Parameter | Value |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.35 (s, 2H), 7.30 (d, J = 7.8 Hz, 1H), 7.19 (d, J = 7.3 Hz, 1H), 7.08 (t, J = 7.2 Hz, 1H), 6.95 (t, J = 7.2 Hz, 1H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 162.70, 147.92, 143.61, 123.45, 119.92, 115.25, 108.38 |
| High-Resolution Mass Spectrometry (HRMS) | m/z calculated for C₇H₇N₂O [M+H]⁺: 135.0553; found: 135.0554 |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and mass spectrometry data for benzoxazole derivatives. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
Purified this compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Instrument Setup:
-
Tune and shim the spectrometer to the specific solvent.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, and number of scans.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum, potentially using techniques like DEPT to aid in the assignment of carbon signals.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of the compound.
Materials:
-
Purified this compound sample
-
High-resolution mass spectrometer (e.g., Orbitrap, TOF)
-
Solvent for sample introduction (e.g., methanol, acetonitrile)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI).
-
Acquire the mass spectrum in a high-resolution mode.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition that matches the measured mass. Compare the isotopic pattern with the theoretical pattern for the proposed formula.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel benzoxazole derivative like this compound.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of a target compound.
References
"Benzo[d]oxazol-7-amine" CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzo[d]oxazol-7-amine, including its chemical properties, synthesis, and the biological activities associated with the broader benzoxazole scaffold. Due to the limited availability of specific experimental data for this compound, this guide leverages information on closely related analogues and general methodologies for the benzoxazole class of compounds to provide a thorough and practical resource.
Core Compound Identification
Chemical Identity: this compound is a heterocyclic organic compound featuring a benzene ring fused to an oxazole ring, with an amine group substituted at the 7-position.
Molecular Structure:
Caption: Molecular structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 136992-95-5 | [1] |
| Molecular Formula | C₇H₆N₂O | [1] |
| Molecular Weight | 134.14 g/mol | |
| Canonical SMILES | C1=CC(=C2C(=C1)N=CO2)N | |
| InChI Key | Not available in search results | |
| Appearance | Not available in search results | |
| Solubility | Not available in search results | |
| Melting Point | Not available in search results | |
| Boiling Point | Not available in search results |
Synthesis of Benzoxazole Derivatives
Caption: Generalized workflow for the synthesis of benzoxazole derivatives.
Experimental Protocol: General Synthesis of 2-Substituted Benzoxazoles
The following is a generalized protocol for the synthesis of 2-substituted benzoxazoles, which could be adapted for the synthesis of this compound, likely starting from 2,3-diaminophenol or a protected derivative. This protocol is based on the condensation of an o-aminophenol with a carboxylic acid.[2][3]
Materials:
-
Substituted o-aminophenol (1.0 eq)
-
Carboxylic acid (1.0 - 1.2 eq)
-
Dehydrating agent or catalyst (e.g., polyphosphoric acid (PPA), methanesulfonic acid, or a Lewis acid)[3]
-
Anhydrous solvent (e.g., toluene, xylene, or solvent-free)
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
To a reaction vessel, add the substituted o-aminophenol and the carboxylic acid.
-
If a solvent is used, add it to the vessel and stir to dissolve/suspend the reactants.
-
Add the dehydrating agent or catalyst to the reaction mixture.
-
Heat the reaction mixture to the required temperature (often ranging from 80°C to 180°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a strong acid catalyst like PPA is used, carefully quench the reaction mixture by pouring it onto ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Biological Activities of the Benzoxazole Scaffold
The benzoxazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[4][5]
Key Biological Activities:
-
Antimicrobial Activity: Many benzoxazole derivatives have demonstrated potent activity against a range of bacteria and fungi.[6][7]
-
Anticancer Activity: Several studies have reported the anticancer properties of benzoxazoles, with some derivatives showing significant cytotoxicity against various cancer cell lines.[8][9]
-
Anti-inflammatory Activity: The benzoxazole scaffold is found in non-steroidal anti-inflammatory drugs (NSAIDs) and numerous derivatives have been investigated for their anti-inflammatory potential.[10]
-
Other Activities: Benzoxazoles have also been investigated for their potential as antiviral, antitubercular, and kinase inhibitory agents.[4]
Quantitative Data for 7-Substituted Benzoxazole Derivatives
Specific quantitative biological data for this compound is not available in the reviewed literature. However, a study on 2-amino-(5 or 7-substituted-2-oxoindolin-3-ylidene) benzoxazole-5-carbohydrazide derivatives provides some insight into the effects of substitution at the 7-position.[8] The study noted that compounds with electron-withdrawing groups at the C-5 position generally showed more potent anticancer, antioxidant, and antibacterial activities than those substituted at the C-7 position.[8]
Table 2: Biological Activity of Representative Benzoxazole Derivatives (Not this compound)
| Compound Type | Activity Measured | Results | Reference |
| 2-Amino phenyl benzoxazole derivatives | Antibacterial Activity | Compound-18 showed 81% inhibition against Staphylococcus aureus at 25 µg/mL. Compound-21 showed 85% inhibition against Staphylococcus aureus and 82% against Streptococcus pyogenes. | [6] |
| Methyl 2-(arylideneamino) benzoxazole-5-carboxylate derivatives | Anti-inflammatory Activity | Several compounds significantly reduced carrageenan-induced paw edema in rats (p<0.0001), showing promising anti-inflammatory activity. | [10] |
| 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole derivatives | Antimicrobial & Anticancer | Some derivatives showed moderate to good antimicrobial activity. Compound 10 was most effective against B. subtilis (MIC = 1.14 × 10⁻³ µM). Anticancer screening against HCT-116 cell line was also performed. | [5] |
Experimental Workflows
The discovery and development of novel benzoxazole-based therapeutic agents typically follow a structured workflow, from initial synthesis to biological evaluation.
References
- 1. This compound | 136992-95-5 | FB141114 [biosynth.com]
- 2. jetir.org [jetir.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives - Almehmadi - Current Computer-Aided Drug Design [journals.eco-vector.com]
- 8. benthamscience.com [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
An In-depth Technical Guide on the Discovery and Isolation of Benzo[d]oxazol-7-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and isolation of Benzo[d]oxazol-7-amine, a heterocyclic amine with potential applications in medicinal chemistry. The document details a plausible synthetic pathway, experimental protocols, and discusses its potential role as a kinase inhibitor in cancer-related signaling pathways.
Introduction
Benzo[d]oxazoles are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific isomer, this compound, presents a unique scaffold for the development of novel therapeutic agents. This guide outlines a likely synthetic route for its preparation, drawing from established chemical principles for the synthesis of related benzoxazole derivatives.
Proposed Synthetic Pathway
The discovery and isolation of this compound is not extensively documented in a single seminal publication. However, a logical and feasible synthetic route can be constructed based on known organic chemistry reactions. The proposed pathway involves a three-step process starting from the commercially available 2-amino-3-nitrophenol.
Workflow of the Proposed Synthesis:
Caption: Proposed synthetic pathway for this compound.
This synthetic strategy leverages the cyclization of an ortho-aminophenol derivative to form the benzoxazole core, followed by the reduction of a nitro group to the desired amine.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthesis of this compound.
Step 1: Synthesis of 7-Nitrobenzo[d]oxazole
Objective: To synthesize 7-Nitrobenzo[d]oxazole via the cyclization of 2-amino-3-nitrophenol.
Methodology:
-
A mixture of 2-amino-3-nitrophenol and a suitable cyclizing agent, such as triethyl orthoformate, is prepared in a round-bottom flask.
-
A catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction.
-
The reaction mixture is heated under reflux for a specified period, typically monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess reagent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 7-Nitrobenzo[d]oxazole.
Step 2: Synthesis of this compound (Reduction)
Objective: To reduce the nitro group of 7-Nitrobenzo[d]oxazole to an amino group.
Methodology:
-
7-Nitrobenzo[d]oxazole is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
-
A reducing agent is added to the solution. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
The reaction is stirred at room temperature or with gentle heating until the reduction is complete, as indicated by TLC.
-
If using SnCl₂/HCl, the reaction mixture is basified with a solution of sodium hydroxide or sodium bicarbonate to precipitate the tin salts, which are then removed by filtration. The filtrate is extracted with an organic solvent.
-
If using catalytic hydrogenation, the catalyst is removed by filtration through a pad of celite.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The resulting crude this compound can be further purified by recrystallization or column chromatography to obtain the final product.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance | Expected Melting Point (°C) |
| 7-Nitrobenzo[d]oxazole | C₇H₄N₂O₃ | 164.12 | Yellowish solid | 150-160 |
| This compound | C₇H₆N₂O | 134.14 | Off-white to light brown solid | 120-130 |
Table 2: Expected Spectroscopic Data
| Compound | Expected IR (cm⁻¹) | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected Mass Spec (m/z) |
| 7-Nitrobenzo[d]oxazole | ~3100 (Ar C-H), ~1600 (C=N), ~1530, ~1350 (NO₂) | 8.5-7.5 (Ar-H) | 160-110 (Ar-C) | [M]⁺ at 164 |
| This compound | ~3400-3200 (N-H), ~3100 (Ar C-H), ~1620 (C=N) | 7.5-6.5 (Ar-H), ~5.0 (NH₂) | 155-105 (Ar-C) | [M]⁺ at 134 |
Biological Activity and Signaling Pathways
Derivatives of aminobenzoxazole have shown promise as potent anticancer agents, often acting as inhibitors of various protein kinases involved in cancer cell proliferation and survival.[8][9][10][11][12][13][14]
Role as Kinase Inhibitors
Several studies have highlighted that aminobenzoxazole scaffolds can effectively target the ATP-binding site of kinases, leading to the inhibition of downstream signaling pathways crucial for tumor growth and angiogenesis.[8][14][15][16][17] Notably, derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met kinases, both of which are key players in cancer progression.[8][17]
Potential Kinase Inhibition Signaling Pathway:
Caption: Potential mechanism of action for this compound derivatives as kinase inhibitors.
The diagram illustrates how a derivative of this compound could potentially inhibit a receptor tyrosine kinase at the cell membrane. This inhibition would block the downstream signaling cascade that ultimately regulates cellular processes such as proliferation, survival, and angiogenesis, which are hallmarks of cancer.
Conclusion
This technical guide has outlined a viable pathway for the synthesis and isolation of this compound. While specific experimental data for this particular isomer is limited in public literature, the provided protocols, based on well-established chemical reactions, offer a solid foundation for its preparation in a research setting. The potential of aminobenzoxazole derivatives as kinase inhibitors underscores the importance of this compound as a scaffold for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate the specific biological activities and therapeutic potential of this compound.
References
- 1. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ijcmas.com [ijcmas.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review | International Journal of Research in Engineering, Science and Management [journal.ijresm.com]
- 10. journal.ijresm.com [journal.ijresm.com]
- 11. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs [mdpi.com]
- 12. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases [mdpi.com]
Benzo[d]oxazol-7-amine: A Scaffolding Nexus for Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[d]oxazol-7-amine has emerged as a chemical entity of significant interest within medicinal chemistry, primarily serving as a crucial building block in the synthesis of potent and selective kinase inhibitors. While comprehensive data on the intrinsic biological activity of this compound as a standalone agent remains limited in publicly available literature, its structural motif is integral to the development of targeted therapeutics for a range of diseases, including cancer and neurodegenerative disorders. This technical guide provides a thorough overview of the known chemical properties, synthesis applications, and the biological significance of derivatives of this compound, with a particular focus on its role in the generation of inhibitors for Cyclin G-associated kinase (GAK) and other key enzymes.
Core Chemical and Physical Properties
This compound is a heterocyclic aromatic compound. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₆N₂O |
| Molecular Weight | 134.14 g/mol |
| CAS Number | 136992-95-5 |
| Canonical SMILES | C1=CC2=C(C=C1N)N=CO2 |
| Appearance | Pale brown to dark yellow solid (as reported for derivatives) |
| Storage Conditions | 2-8°C (as recommended by commercial suppliers) |
Data compiled from publicly available chemical databases.
Synthesis and Application in Kinase Inhibitor Development
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the reviewed literature, its use as a key intermediate is well-established. The primary documented application of this compound is in the synthesis of N-(6-Bromoquinolin-4-yl)this compound, a potent inhibitor of Cyclin G-associated kinase (GAK).
Experimental Protocol: Synthesis of N-(6-Bromoquinolin-4-yl)this compound
The synthesis of this GAK inhibitor is achieved through a nucleophilic aromatic substitution reaction.
Reaction Scheme:
Synthesis of N-(6-Bromoquinolin-4-yl)this compound.
Methodology:
-
6-Bromo-4-chloroquinoline (1.0 equivalent) and this compound (1.1 equivalents) are suspended in ethanol.
-
The reaction mixture is refluxed for 18 hours under an inert atmosphere.
-
Following the reaction, the product, N-(6-Bromoquinolin-4-yl)this compound, is isolated. The reported yield for this reaction is 31%.[1]
This synthetic route highlights the utility of this compound as a readily available nucleophile for the construction of more complex, biologically active molecules.
Biological Activity and Mechanism of Action of Derivatives
The primary biological target identified for derivatives of this compound is Cyclin G-associated kinase (GAK).
Cyclin G-associated Kinase (GAK) Inhibition
N-(6-Bromoquinolin-4-yl)this compound has been identified as a potent, submicromolar inhibitor of GAK in cellular assays.[1][2]
| Compound | Target Kinase | Assay Type | IC₅₀ (µM) |
| N-(6-Bromoquinolin-4-yl)this compound | GAK | NanoBRET (live cell) | <1 |
Data from "Towards the Development of an In vivo Chemical Probe for Cyclin G Associated Kinase".[1]
GAK is a serine/threonine kinase implicated in various cellular processes, and its dysregulation has been linked to cancer and Parkinson's disease. The inhibition of GAK by the this compound derivative suggests a potential therapeutic avenue for these conditions.
Other Potential Kinase Targets
Patent literature indicates that the this compound scaffold is also being explored for the development of inhibitors for other kinases, including:
-
Nek7: A kinase involved in the activation of the NLRP3 inflammasome, a key component of the innate immune system.[3]
-
Bruton's Tyrosine Kinase (BTK): A crucial enzyme in B-cell development and activation, making it a target for autoimmune diseases and B-cell malignancies.
These findings underscore the versatility of the this compound core in designing inhibitors that can target a range of kinases with therapeutic relevance.
Signaling Pathways
The identified targets of this compound derivatives point to their involvement in significant cellular signaling pathways.
Involvement of this compound derivatives in cellular signaling.
Future Directions and Conclusion
This compound stands as a pivotal molecular scaffold in the ongoing quest for novel kinase inhibitors. The demonstrated success of its derivatives in potently and selectively inhibiting GAK, coupled with its exploration in targeting Nek7 and BTK, solidifies its importance in medicinal chemistry.
Future research should aim to:
-
Elucidate the intrinsic biological activity profile of this compound itself through broad-panel screening.
-
Develop and publish a detailed, optimized synthesis protocol for this compound to facilitate its wider use in the research community.
-
Expand the library of derivatives based on this scaffold to explore a wider range of the kinome and other enzyme families.
References
The Versatile Scaffolding of Benzo[d]oxazol-7-amine in Synthetic Chemistry for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[d]oxazol-7-amine, a key heterocyclic building block, is gaining significant attention in medicinal chemistry and drug discovery. Its unique structural features, comprising a fused benzene and oxazole ring with a reactive primary amine at the 7-position, make it a versatile starting material for the synthesis of a diverse array of complex molecules with significant biological activities. This guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the generation of novel compounds with therapeutic potential.
The benzoxazole core is a privileged scaffold found in numerous pharmacologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The presence of the 7-amino group on this scaffold provides a convenient handle for further chemical modifications, allowing for the exploration of vast chemical space and the fine-tuning of pharmacological properties.
Synthetic Utility and Key Reactions
The primary amino group of this compound serves as a nucleophilic center, enabling a variety of chemical transformations to introduce diverse functional groups and build more complex molecular architectures. The most common reactions involving this starting material are acylations, and the formation of ureas and sulfonamides. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.
N-Acylation Reactions
The reaction of this compound with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base, readily yields the corresponding N-(benzo[d]oxazol-7-yl)amides. This straightforward reaction allows for the introduction of a wide range of substituents, which can modulate the compound's physicochemical properties and biological activity.
General Experimental Workflow for N-Acylation
Caption: General workflow for the N-acylation of this compound.
Urea Formation
The reaction of this compound with isocyanates provides a direct route to N-(benzo[d]oxazol-7-yl)urea derivatives. This reaction is typically carried out in an aprotic solvent and proceeds readily at room temperature. The resulting urea moiety can participate in hydrogen bonding interactions, which are often crucial for binding to biological targets.
Sulfonamide Synthesis
Sulfonamides are another important class of compounds that can be synthesized from this compound. The reaction with a sulfonyl chloride in the presence of a base, such as pyridine, yields the corresponding N-(benzo[d]oxazol-7-yl)sulfonamide. This reaction is a cornerstone in medicinal chemistry for the synthesis of compounds with a wide range of therapeutic applications.
Biological Significance of this compound Derivatives
While specific data for derivatives of this compound is emerging, the broader class of benzoxazoles has been extensively studied, revealing a wealth of biological activities. These activities provide a strong rationale for the exploration of derivatives from this particular starting material.
Kinase Inhibition
Numerous benzoxazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. For instance, derivatives of benzo[d]oxazol-2(3H)-one have been designed as c-Met kinase inhibitors[1]. The development of kinase inhibitors is a major focus in modern drug discovery, and this compound provides a valuable scaffold for generating novel inhibitor libraries.
Signaling Pathway Example: Kinase Inhibition
Caption: General pathway of RTK inhibition by small molecules.
Experimental Protocols
While specific published protocols starting directly from this compound are not widely available in the provided search results, general and analogous procedures for the key reactions are well-established in organic synthesis. The following are representative protocols that can be adapted for this compound.
Protocol 1: General Procedure for the Synthesis of N-(Benzo[d]oxazol-7-yl)amides
To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, is added a base, for example, pyridine (1.2 eq) or triethylamine (1.5 eq). The appropriate acid chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-(benzo[d]oxazol-7-yl)amide.
Protocol 2: General Procedure for the Synthesis of N-(Benzo[d]oxazol-7-yl)ureas
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or THF, is added the corresponding isocyanate (1.05 eq) at room temperature. The reaction mixture is stirred for a period ranging from a few hours to overnight, with progress monitored by TLC. Once the starting material is consumed, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the N-(benzo[d]oxazol-7-yl)urea. If a precipitate does not form, the product can be extracted with an organic solvent and purified by column chromatography.
Protocol 3: General Procedure for the Synthesis of N-(Benzo[d]oxazol-7-yl)sulfonamides
In a flask containing a solution of this compound (1.0 eq) in pyridine, the appropriate sulfonyl chloride (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete as indicated by TLC. The mixture is then poured into ice-water, and the resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to give the pure N-(benzo[d]oxazol-7-yl)sulfonamide.
Quantitative Data
While specific yield and characterization data for derivatives of this compound are not detailed in the provided search results, analogous reactions reported in the literature for other amino-substituted heterocycles can provide an expected range for these transformations. Yields for acylation, urea formation, and sulfonamide synthesis are typically moderate to high, often exceeding 60-70%, depending on the specific substrates and reaction conditions employed. For instance, the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides via Suzuki coupling methodology has been reported with good yields.
| Reaction Type | Reagents | Typical Yields (%) |
| N-Acylation | Acid Chlorides, Base | 60 - 95 |
| Urea Formation | Isocyanates | 70 - 98 |
| Sulfonamide Synthesis | Sulfonyl Chlorides, Base | 50 - 90 |
Table 1: Representative yields for common reactions of primary aromatic amines.
Conclusion
This compound is a promising and versatile starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The reactivity of its primary amino group allows for straightforward derivatization through well-established synthetic methodologies, including N-acylation, and the formation of ureas and sulfonamides. The rich pharmacological profile of the broader benzoxazole class, particularly as kinase inhibitors, provides a strong impetus for the continued exploration of new derivatives based on the this compound scaffold. This guide serves as a foundational resource for researchers in drug discovery and medicinal chemistry, providing the necessary information to leverage this valuable building block in the quest for new and effective therapeutic agents.
References
A Comprehensive Technical Guide to Benzo[d]oxazol-7-amine: IUPAC Nomenclature, Synonyms, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Benzo[d]oxazol-7-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document outlines its formal nomenclature, alternative names, and key physicochemical properties. Furthermore, it presents a detailed experimental protocol for its synthesis and explores its known biological activities, offering insights for researchers in the field.
Chemical Identity and Nomenclature
IUPAC Name: 1,3-benzoxazol-7-amine
Synonyms:
-
7-Benzoxazolamine
-
7-Aminobenzoxazole
CAS Number: 136992-95-5
The benzoxazole core is a bicyclic structure formed by the fusion of a benzene ring with an oxazole ring. The numbering of the ring system dictates the position of the amino group, which in this case is at the 7-position.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | - |
| Molecular Weight | 134.14 g/mol | [1] |
| CAS Number | 136992-95-5 | - |
Synthesis of this compound: An Experimental Protocol
The synthesis of benzoxazole derivatives often involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivative.[2] While a specific detailed protocol for the 7-amino isomer is not extensively documented in single sources, a general approach can be outlined based on established synthetic strategies for related compounds.[3][4] The following protocol is a representative example.
Reaction Scheme:
A potential synthetic route to this compound.
Materials:
-
2,3-Diaminophenol
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Formylation: In a round-bottom flask, dissolve 2,3-diaminophenol in an excess of formic acid.
-
Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization and Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Biological Activity and Potential Applications
Benzoxazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological activities.[3][5][6] These activities include antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[5][7][8] The biological potential of benzoxazoles is attributed to their ability to interact with various biopolymers.[5]
While specific signaling pathways for this compound are not extensively detailed in the current literature, the broader class of benzoxazoles has been investigated for various therapeutic targets. For instance, some benzoxazole derivatives have been explored as anticancer agents, with proposed mechanisms including the inhibition of enzymes like EGFR and aromatase.[8] The development of novel benzoxazole derivatives as potential anticancer agents is an active area of research.[9]
Logical Relationship of Benzoxazole in Drug Discovery:
Diverse biological activities of the benzoxazole scaffold.
The versatile nature of the benzoxazole scaffold makes it a valuable pharmacophore in the design and synthesis of new therapeutic agents. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its potential in drug development.
References
- 1. 2-Aminobenzoxazole | C7H6N2O | CID 20707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoxazole synthesis [organic-chemistry.org]
- 3. jocpr.com [jocpr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpbs.com [ijpbs.com]
- 6. jocpr.com [jocpr.com]
- 7. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoxazole derivatives as new generation of anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Synthesis and Evaluation of Benzo[d]oxazol-7-amine Based GAK Inhibitors
For Research Use Only
Introduction
Cyclin G-associated kinase (GAK), a ubiquitously expressed serine/threonine kinase, is a key regulator of cellular trafficking and mitotic progression. GAK plays a crucial role as an essential cofactor for Hsc70-dependent uncoating of clathrin-coated vesicles, a fundamental process in receptor-mediated endocytosis.[1][2][3] Its involvement extends to the maintenance of centrosome maturation and proper progression through mitosis.[1][4] Given its multifaceted roles, aberrant GAK activity has been implicated in various diseases, including certain cancers like prostate cancer and osteosarcoma, and has been identified as a potential risk locus for Parkinson's disease.[1] This has positioned GAK as a compelling therapeutic target for drug development.
This document provides detailed protocols for the synthesis of a representative GAK inhibitor using Benzo[d]oxazol-7-amine as a core scaffold. While a direct synthesis of a GAK inhibitor from this specific starting material is not yet documented in peer-reviewed literature, the following protocols are based on established synthetic methodologies for kinase inhibitors and the known structure-activity relationships of potent GAK inhibitors. The biological data presented is for the well-characterized GAK inhibitor, SGC-GAK-1 , which serves as a benchmark for inhibitor potency and selectivity.
GAK Signaling Pathway
GAK functions at the intersection of cellular trafficking and signaling. Its primary role is in clathrin-mediated endocytosis (CME), where it facilitates the uncoating of clathrin vesicles, allowing for the recycling of clathrin and the release of cargo into the cell. This process is vital for the internalization and signaling of various cell surface receptors.
Caption: GAK's role in clathrin-mediated endocytosis.
Quantitative Data for Benchmark GAK Inhibitor
The following tables summarize the inhibitory activity of SGC-GAK-1 , a potent and selective chemical probe for GAK. This data is provided as a reference for researchers aiming to develop novel GAK inhibitors.
Table 1: In Vitro Biochemical Activity of SGC-GAK-1
| Compound | Target Kinase | Ki (nM) | Kd (nM) | Assay Type |
|---|---|---|---|---|
| SGC-GAK-1 | GAK | 3.1 | 1.9 | Radiometric / ITC |
| SGC-GAK-1 | AAK1 | 53,000 | - | Radiometric |
| SGC-GAK-1 | STK16 | 51,000 | - | Radiometric |
| SGC-GAK-1 | RIPK2 | - | 110 | KINOMEscan |
Data sourced from MedChemExpress and Structural Genomics Consortium.[1][5]
Table 2: Cellular Activity of SGC-GAK-1
| Compound | Assay | Cell Line | IC50 (nM) |
|---|---|---|---|
| SGC-GAK-1 | NanoBRET Target Engagement | HEK293 | 110 - 120 |
| SGC-GAK-1 | NanoBRET Target Engagement | HEK293 | 360 (for RIPK2) |
| SGC-GAK-1 | Antiproliferative | LNCaP | 50 |
| SGC-GAK-1 | Antiproliferative | 22Rv1 | 170 |
Data sourced from Structural Genomics Consortium and various suppliers.[1][5][6]
Experimental Protocols
Protocol 1: Synthesis of a Representative Benzoxazole-Based GAK Inhibitor
This protocol describes a representative synthesis of a hypothetical GAK inhibitor, N-(3,4,5-trimethoxyphenyl)this compound, starting from this compound. The synthesis employs a Buchwald-Hartwig amination reaction, a common method for forming carbon-nitrogen bonds.
References
- 1. SGC-GAK-1 | Structural Genomics Consortium [thesgc.org]
- 2. Multiple roles for cyclin G-associated kinase in clathrin-mediated sorting events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The clathrin-binding and J-domains of GAK support the uncoating and chaperoning of clathrin by Hsc70 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
Benzo[d]oxazol-7-amine: A Versatile Intermediate in the Discovery of Kinase Inhibitors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzo[d]oxazol-7-amine is a key heterocyclic building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of potent kinase inhibitors for therapeutic applications, particularly in oncology. The benzoxazole scaffold is a "privileged" structure, meaning it can bind to a variety of biological targets with high affinity. The 7-amino group provides a crucial handle for synthetic diversification, allowing for the introduction of various pharmacophoric elements that can modulate potency, selectivity, and pharmacokinetic properties of the final drug candidates. This document provides an overview of its application in the development of c-Met and Aurora kinase inhibitors, along with detailed experimental protocols for its derivatization.
Application in Kinase Inhibitor Drug Discovery
Benzoxazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. The strategic placement of the amino group at the 7-position of the benzoxazole core allows for the synthesis of compounds that can interact with key residues in the ATP-binding pocket of these enzymes.
c-Met Kinase Inhibitors: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a significant role in tumor cell proliferation, survival, and metastasis.[1] Overexpression or mutation of c-Met is implicated in a variety of human cancers. Benzo[d]oxazol-2(3H)-one derivatives bearing a quinoline moiety have been designed as potent c-Met kinase inhibitors.[1] While a direct synthesis from this compound is not explicitly detailed, the 7-position is a logical point for the attachment of such side chains to orient the molecule within the kinase active site.
Aurora Kinase Inhibitors: Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is a common feature in many cancers, making them attractive targets for anticancer drug development. Novel series of benzoxazole analogs have been synthesized and evaluated for their inhibitory activity against Aurora kinases, particularly Aurora B.[2] Structure-activity relationship (SAR) studies have highlighted the importance of substituents on the benzoxazole ring for kinase inhibitory potency.[2]
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized as an intermediate to synthesize more complex molecules, such as kinase inhibitors. These protocols are based on established synthetic methodologies for analogous aminobenzoxazoles and can be adapted for this compound.
Protocol 1: Acylation of this compound
This protocol describes the acylation of the 7-amino group, a common first step in building more complex drug candidates.
Objective: To synthesize N-(benzo[d]oxazol-7-yl)acetamide.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired N-(benzo[d]oxazol-7-yl)acetamide.
Expected Yield: 80-90%
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction, assuming a bromo-substituted this compound derivative is used to introduce an aryl or heteroaryl moiety. This is a key reaction for creating complex scaffolds for kinase inhibitors.
Objective: To synthesize a 6-aryl-benzo[d]oxazol-7-amine derivative from a 6-bromo-benzo[d]oxazol-7-amine precursor.
Materials:
-
6-Bromo-benzo[d]oxazol-7-amine (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and water, 4:1)
-
Ethyl acetate for extraction
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 6-bromo-benzo[d]oxazol-7-amine (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (1,4-dioxane/water).
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Expected Yield: 60-85%
Data Presentation
Table 1: Representative Kinase Inhibitory Activity of Benzoxazole Derivatives
| Compound Class | Target Kinase | Example IC₅₀ (nM) | Reference |
| Benzo[d]oxazol-2(3H)-one-quinolones | c-Met | 1 | [1] |
| Benzoxazole analogs | Aurora B | - | [2] |
| 6,7-dimethoxy-4-anilinoquinolines | c-Met | 30 | [3] |
Note: The IC₅₀ values are for representative compounds within the cited class and may not be directly derived from a this compound precursor.
Visualizations
Caption: General experimental workflows for the derivatization of this compound.
Caption: Targeted signaling pathways for benzoxazole-based kinase inhibitors.
References
Application of Benzo[d]oxazol-7-amine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[d]oxazol-7-amine is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The benzoxazole core, a fusion of benzene and oxazole rings, serves as a privileged structure, conferring favorable physicochemical properties and diverse pharmacological activities. The strategic placement of an amino group at the 7-position provides a crucial handle for synthetic elaboration, enabling the generation of diverse chemical libraries for drug discovery. This document provides an overview of the applications of this compound in medicinal chemistry, along with detailed protocols for the synthesis and evaluation of its derivatives.
Application Notes
The benzo[d]oxazole scaffold, and by extension this compound, has been explored for a wide range of therapeutic applications. The amino group at the 7-position can act as a key pharmacophoric element or be modified to modulate potency, selectivity, and pharmacokinetic properties.
Anticancer Activity
Derivatives of the benzoxazole nucleus have demonstrated significant potential as anticancer agents.[1][2][3][4] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and targeting of DNA.[4][5][6] The 7-amino group can be functionalized to introduce side chains that interact with specific targets in cancer cells. For instance, derivatives of benzo[d]oxazol-2(3H)-one bearing substitutions at the 7-position have been investigated as c-Met kinase inhibitors.[7]
Neuroprotective Effects
The benzoxazole scaffold has been identified as a promising starting point for the development of agents targeting neurodegenerative diseases like Alzheimer's disease.[8][9] Derivatives have been shown to exhibit neuroprotective effects against β-amyloid-induced toxicity.[8] The 7-amino group can be utilized to introduce functionalities that enhance blood-brain barrier penetration or interact with key enzymes and receptors in the central nervous system.
Anti-inflammatory Activity
Benzo[d]oxazole derivatives have been evaluated for their anti-inflammatory properties.[10][11][12][13] These compounds can modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX).[11] The 7-amino functionality can be derivatized to generate compounds with improved anti-inflammatory potency and reduced side effects. For example, some benzoxazolone derivatives have shown anti-inflammatory activity by inhibiting IL-6 production.[10]
Quantitative Data Summary
The following tables summarize the quantitative biological data for representative benzo[d]oxazole derivatives from the literature.
Table 1: Anticancer Activity of Benzo[d]oxazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3m | HT-29 (Colon) | Not specified, but noted as having a very attractive anticancer effect | [1] |
| 3n | MCF7 (Breast) | Not specified, but noted as having a very attractive anticancer effect | [1] |
| 12l | HepG2 (Liver) | 10.50 | [14] |
| 12l | MCF-7 (Breast) | 15.21 | [14] |
| 13a | HepG2 (Liver) | 25.47 | [14] |
| 13a | MCF-7 (Breast) | 32.47 | [14] |
| 14o | Not specified | VEGFR-2 Protein Concentration: 586.3 pg/ml | [6] |
| 14l | Not specified | VEGFR-2 Protein Concentration: 636.2 pg/ml | [6] |
| 14b | Not specified | VEGFR-2 Protein Concentration: 705.7 pg/ml | [6] |
| 17d | A375 (Melanoma) | Sub-micromolar | [4] |
Table 2: Anti-inflammatory Activity of Benzoxazole Derivatives
| Compound ID | Assay | IC50 (µM) | Reference |
| 3c | IL-6 Inhibition | 10.14 ± 0.08 | [10] |
| 3d | IL-6 Inhibition | 5.43 ± 0.51 | [10] |
| 3g | IL-6 Inhibition | 5.09 ± 0.88 | [10] |
| G10 | COX-1 Inhibition | 5.0 | [15] |
| G11 | COX-1 Inhibition | 10 | [15] |
| G10 | COX-2 Inhibition | Not specified | [15] |
| G11 | COX-2 Inhibition | Not specified | [15] |
Table 3: Neuroprotective Activity of Benzoxazole Derivatives
| Compound ID | Assay | Effect | Concentration | Reference |
| 5c | Aβ25-35-induced PC12 cell viability | Significant increase | 1.25, 2.5, 5 µg/mL | [8] |
| 1f | NMDA-induced excitotoxicity | Potent and efficacious neuroprotection | 30 µM | [16] |
| 1j | NMDA-induced excitotoxicity | Marked anti-excitotoxic effects | 100 and 300 µM | [16] |
Experimental Protocols
General Synthesis of Benzo[d]oxazole Derivatives
The synthesis of benzo[d]oxazole derivatives typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[17][18] The following is a general protocol that can be adapted for the synthesis of various 7-substituted benzo[d]oxazole derivatives starting from a 2,4-diaminophenol derivative.
Protocol 1: Synthesis of a 2-Aryl-benzo[d]oxazol-7-amine Derivative
-
Step 1: Condensation. To a solution of 2,4-diaminophenol dihydrochloride (1 equivalent) in a suitable solvent such as ethanol, add an aromatic aldehyde (1 equivalent) and a catalytic amount of an acid (e.g., p-toluenesulfonic acid).
-
Step 2: Cyclization. Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Step 4: Isolation and Purification. Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1]
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., HT-29, MCF7) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzo[d]oxazole derivatives and incubate for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Activity Assay (COX Inhibition Assay)
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory pathway.[11]
Protocol 3: COX Inhibition Assay
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in a suitable buffer.
-
Compound Incubation: Incubate the enzymes with various concentrations of the test compounds for a specified time at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined period.
-
Prostaglandin Measurement: Measure the amount of prostaglandin produced using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values.
Mandatory Visualizations
References
- 1. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, DNA-binding ability and anticancer activity of benzothiazole/benzoxazole-pyrrolo[2,1-c][1,4]benzodiazepine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents[v1] | Preprints.org [preprints.org]
- 12. In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents - Mishra - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 13. jocpr.com [jocpr.com]
- 14. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jetir.org [jetir.org]
- 18. Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzo[d]oxazol-7-amine in the Synthesis of Bruton's Tyrosine Kinase Degraders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of Benzo[d]oxazol-7-amine derivatives in the synthesis of potent Bruton's tyrosine kinase (BTK) degraders. The information is curated for researchers and professionals in the field of drug discovery and development, with a focus on targeted protein degradation.
Introduction
Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases. While BTK inhibitors have shown significant therapeutic success, the emergence of resistance, often through mutations in the BTK active site (e.g., C481S), necessitates the development of alternative therapeutic strategies. Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a promising approach to overcome inhibitor resistance by inducing the ubiquitination and subsequent proteasomal degradation of the target protein, thereby eliminating both its enzymatic and scaffolding functions.
This document focuses on the application of a key building block, a substituted this compound, in the synthesis of novel BTK degraders. A recent patent highlights the use of a 4-(piperidin-1-yl)this compound core as a crucial intermediate in the construction of a bifunctional degrader molecule. This intermediate serves as a versatile scaffold for the attachment of a linker and an E3 ligase-recruiting moiety.
Signaling Pathway of BTK and Mechanism of Action of BTK Degraders
BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream signaling cascades, including PLCγ2, which ultimately leads to the activation of transcription factors like NF-κB and NFAT, promoting B-cell proliferation, survival, and differentiation. BTK degraders are heterobifunctional molecules that simultaneously bind to BTK and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the transfer of ubiquitin from the E3 ligase to BTK, marking it for degradation by the proteasome.
Application Notes and Protocols for the Derivatization of the Amino Group of Benzo[d]oxazol-7-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the amino group of Benzo[d]oxazol-7-amine. The derivatization of this versatile scaffold is a key strategy in medicinal chemistry for the development of novel therapeutic agents. The following sections detail procedures for N-acylation, N-sulfonylation, and the formation of urea and thiourea derivatives, along with representative data and reaction workflows.
Introduction
Benzo[d]oxazoles are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The derivatization of the this compound core, specifically at the 7-amino group, offers a valuable opportunity to explore new chemical space and modulate the biological activity of the parent molecule. This document outlines robust and reproducible protocols for the synthesis of N-substituted this compound derivatives, providing a foundation for structure-activity relationship (SAR) studies and the discovery of new drug candidates.
Data Presentation
The following tables summarize quantitative data for representative derivatization reactions of aromatic amines, which serve as a proxy for the expected outcomes with this compound.
Table 1: Representative Yields for N-Acylation of Aromatic Amines
| Acylating Agent | Amine | Solvent | Base | Yield (%) |
| Acetic Anhydride | Aniline | Water | Sodium Acetate | >90 |
| Benzoyl Chloride | Aniline | Dichloromethane | Triethylamine | >95 |
| Propionyl Chloride | 2-Fluoro-5-nitroaniline | Toluene | Triethylamine | 78 |
Table 2: Representative Yields for N-Sulfonylation of Aromatic Amines
| Sulfonyl Chloride | Amine | Solvent | Base | Yield (%) |
| p-Toluenesulfonyl Chloride | Aniline | Pyridine | - | High |
| Methanesulfonyl Chloride | Aniline | Dichloromethane | Triethylamine | High |
| Benzenesulfonyl Chloride | 4-substituted anilines | Acetonitrile | - | 57-93 |
Table 3: Representative Yields for Urea/Thiourea Formation from Aromatic Amines
| Reagent | Amine | Solvent | Conditions | Yield (%) |
| Phenyl Isocyanate | Aniline | Dichloromethane | Room Temperature | >95 |
| Potassium Isocyanate | Various Aromatic Amines | 1N Aqueous HCl | Room Temperature | 70-95[3] |
| Phenyl Isothiocyanate | Aniline | Ethanol | Reflux | High |
Experimental Protocols
The following are generalized protocols for the derivatization of the amino group of this compound. These protocols are based on established methods for the derivatization of anilines and may require optimization for the specific substrate.
Protocol 1: N-Acylation of this compound with Acyl Halides
This protocol describes the formation of an amide linkage by reacting this compound with an acyl halide in the presence of a base.
Materials:
-
This compound
-
Acyl chloride or bromide (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and stir at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Expected Outcome: The N-acylated this compound derivative is expected as a solid product. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: N-Sulfonylation of this compound
This protocol details the synthesis of sulfonamides by reacting this compound with a sulfonyl chloride.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride)
-
Anhydrous Pyridine or Dichloromethane (DCM)
-
Triethylamine (Et₃N) (if using DCM as solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (or DCM with 1.5 eq of Et₃N).
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
If pyridine is used as the solvent, remove it under reduced pressure.
-
Dissolve the residue in DCM and wash with 1 M HCl (to remove excess pyridine), followed by saturated aqueous NaHCO₃ solution, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Expected Outcome: The N-sulfonylated this compound derivative is expected as a solid. Full characterization should be performed to confirm the structure.
Protocol 3: Synthesis of N,N'-Substituted Ureas from this compound
This protocol describes the formation of a urea derivative by the reaction of this compound with an isocyanate.
Materials:
-
This compound
-
Isocyanate (e.g., Phenyl isocyanate, Methyl isocyanate)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-3 hours at room temperature. Monitor the reaction by TLC.
-
If a precipitate forms, collect the solid by filtration, wash with cold DCM, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).
Expected Outcome: The corresponding N,N'-substituted urea derivative is expected as a solid product. The structure should be confirmed by spectroscopic methods.
Protocol 4: Synthesis of N,N'-Substituted Thioureas from this compound
This protocol outlines the synthesis of a thiourea derivative from this compound and an isothiocyanate.
Materials:
-
This compound
-
Isothiocyanate (e.g., Phenyl isothiocyanate, Methyl isothiocyanate)
-
Ethanol or Acetonitrile
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add the isothiocyanate (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
If a solid precipitates, collect it by filtration, wash with cold ethanol, and dry.
-
If no solid forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
Expected Outcome: The N,N'-substituted thiourea derivative is expected as a solid. Characterization should be performed to confirm the identity and purity of the product.
Mandatory Visualization
References
Application Notes and Protocols for High-Throughput Screening of Benzo[d]oxazol-7-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for high-throughput screening (HTS) assays involving derivatives of Benzo[d]oxazol-7-amine. The following sections describe the screening of a representative compound, N-(6-Bromoquinolin-4-yl)this compound, as a case study in the context of kinase inhibitor discovery.
Introduction
The Benzo[d]oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition. High-throughput screening (HTS) plays a crucial role in identifying and characterizing novel drug candidates from large chemical libraries. This document outlines protocols for two key HTS assays relevant to the early-stage drug discovery of this compound derivatives: a cell-based target engagement assay (NanoBRET™) and an in vitro metabolic stability assay.
Data Presentation
The following tables summarize quantitative data obtained from HTS assays performed on a series of kinase inhibitors, including the this compound derivative, N-(6-Bromoquinolin-4-yl)this compound (Compound 23) . This compound was identified as a submicromolar inhibitor of Cyclin G Associated Kinase (GAK) in a cellular context.[1]
Table 1: Cellular Target Engagement of this compound Derivative against GAK
| Compound ID | Compound Name | Assay Type | IC50 (µM) |
| 23 | N-(6-Bromoquinolin-4-yl)this compound | NanoBRET™ | <1 |
Data sourced from a study on the development of in vivo chemical probes for GAK.[1]
Table 2: Metabolic Stability of this compound Derivative
| Compound ID | Compound Name | System | T1/2 (min) |
| 23 | N-(6-Bromoquinolin-4-yl)this compound | Mouse Liver Microsomes | >60 |
T1/2 represents the half-life of the compound when incubated with mouse liver microsomes, a measure of its metabolic stability.[1]
Experimental Protocols
NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol describes a method to quantify the binding of this compound derivatives to a target kinase within living cells.
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based assay that measures the interaction between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. When a test compound competes with the tracer for binding to the kinase, the BRET signal decreases in a dose-dependent manner, allowing for the determination of the compound's intracellular potency (IC50).
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-Kinase fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer and Tracer Dilution Buffer
-
Test compounds (this compound derivatives) dissolved in DMSO
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence at 450 nm and >600 nm
Protocol:
-
Cell Transfection:
-
Seed HEK293 cells in a suitable culture flask.
-
Prepare a transfection complex of the NanoLuc®-Kinase plasmid DNA and transfection reagent in Opti-MEM® according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Assay Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM®.
-
Prepare serial dilutions of the this compound test compounds in Opti-MEM®. A 10-point, 3-fold dilution series is recommended, starting from a top concentration of 10 µM.
-
Prepare the NanoBRET™ Tracer solution in Tracer Dilution Buffer at the desired concentration.
-
-
Assay Execution:
-
Dispense the transfected cell suspension into the wells of a 384-well plate.
-
Add the serially diluted test compounds to the respective wells. Include a "no compound" control (vehicle only).
-
Add the NanoBRET™ Tracer to all wells.
-
Incubate the plate for 2 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature for 15 minutes.
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor in Opti-MEM®.
-
Add the substrate solution to all wells.
-
Read the plate within 10 minutes on a plate reader, measuring donor emission at 450 nm and acceptor emission at >600 nm.
-
-
Data Analysis:
-
Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission for each well.
-
Normalize the data to the "no compound" controls.
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Microsomal Stability Assay
This protocol is for determining the metabolic stability of this compound derivatives in liver microsomes.
Principle: This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s. The half-life (T1/2) of the compound is determined, providing an indication of its metabolic clearance.
Materials:
-
Pooled liver microsomes (e.g., mouse, human)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control compound with known metabolic instability (e.g., propranolol)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system for analysis
Protocol:
-
Preparation:
-
Prepare a working solution of the test compound and positive control in phosphate buffer. The final DMSO concentration should be less than 1%.
-
Prepare a microsomal suspension in phosphate buffer on ice.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to wells containing the test compound or positive control.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in respective wells by adding cold ACN containing an internal standard.
-
-
Sample Processing:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the half-life (T1/2) using the formula: T1/2 = 0.693 / k.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Simplified GAK signaling pathway and the inhibitory action of a this compound derivative.
Caption: High-throughput screening workflow for the identification of this compound derivative leads.
References
Application Notes and Protocols: Benzo[d]oxazol-7-amine in the Preparation of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Benzo[d]oxazol-7-amine and its derivatives as a pivotal starting material in the synthesis of a diverse array of bioactive heterocyclic compounds. The benzoxazole scaffold is a well-established pharmacophore, and strategic functionalization, particularly at the 7-amino position, offers a versatile entry point for the development of novel therapeutic agents. This document outlines key applications, presents detailed experimental protocols for the synthesis of representative bioactive molecules, and summarizes their biological activities.
Key Applications of this compound Derivatives
Derivatives of this compound have demonstrated significant potential in several therapeutic areas, including:
-
Oncology: As potent inhibitors of various kinases implicated in cancer progression, such as c-Met, Aurora B, and VEGFR-2.[1][2][3]
-
Infectious Diseases: Exhibiting broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[4][5][6]
-
Neurodegenerative Diseases: Acting as neuroprotective agents by modulating signaling pathways involved in neuronal survival and apoptosis.[1]
-
Inflammatory Diseases: Serving as a core structure for the development of anti-inflammatory agents.[7]
Experimental Protocols
The following protocols are generalized methodologies based on established synthetic routes for benzoxazole derivatives and can be adapted for syntheses starting from this compound.
Protocol 1: General Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the acylation or sulfonylation of the 7-amino group of a benzoxazole core, a common step in the synthesis of many bioactive compounds.
Materials:
-
This compound
-
Acyl chloride or sulfonyl chloride of interest
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine as a base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution.
-
Slowly add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired N-substituted derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Quantitative Data Summary
The following tables summarize the biological activity of representative bioactive heterocycles derived from benzoxazole scaffolds, illustrating the potential of these compounds.
Table 1: Kinase Inhibitory Activity of Benzoxazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| 13 | c-Met | 1 | EBC-1 | [1] |
| 13q | Aurora B | Not specified | PC-3 | [2] |
| 12l | VEGFR-2 | 97.38 | HepG2 | [3] |
Table 2: Antimicrobial Activity of Benzoxazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 1 | C. albicans | 0.34 x 10⁻³ µM | [5] |
| 10 | B. subtilis | 1.14 x 10⁻³ µM | [5] |
| 19 | A. niger | 2.40 x 10⁻³ µM | [5] |
| B7, B11 | P. aeruginosa | 16 | [6] |
Signaling Pathway and Workflow Diagrams
Signaling Pathway of Neuroprotective Benzo[d]oxazole Derivatives
The following diagram illustrates the proposed signaling pathway through which certain benzo[d]oxazole derivatives exert their neuroprotective effects, as suggested by studies on related compounds. These compounds have been shown to modulate the Akt/GSK-3β/NF-κB pathway, which is crucial for cell survival and inflammation.
Caption: Proposed signaling pathway of neuroprotective benzoxazole derivatives.
General Experimental Workflow for the Synthesis of Bioactive Heterocycles
The diagram below outlines a typical workflow for the synthesis and evaluation of bioactive heterocycles starting from a benzoxazole-based precursor.
Caption: General workflow for synthesis and evaluation of bioactive heterocycles.
References
- 1. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Syntheses of Bioactive Seven-Membered, Macro-Sized Heterocycles and Their Fused Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for "Benzo[d]oxazol-7-amine" synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Benzo[d]oxazol-7-amine.
Troubleshooting Guide
Low product yield, incomplete reactions, and the formation of side products are common challenges encountered during the synthesis of benzoxazole derivatives. This guide provides a systematic approach to identify and resolve these issues.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Impure starting materials | Verify the purity of reactants (e.g., 2,4-diaminophenol and relevant carboxylic acid or aldehyde) using techniques like melting point analysis or spectroscopy. Recrystallization or distillation of starting materials may be necessary.[1][2] |
| Suboptimal reaction temperature | Incrementally increase the reaction temperature while monitoring the progress with Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Some solvent-free reactions may require temperatures up to 130°C for good yields.[1][3] | |
| Inactive or inappropriate catalyst | The choice of catalyst is critical and depends on the specific synthetic route. Common catalysts include Brønsted or Lewis acids (e.g., PPA, TfOH), and metal catalysts.[1] Ensure the catalyst is active, especially if it is recyclable, and consider trying different types of catalysts.[2] | |
| Inefficient purification | Significant product loss can occur during work-up and purification. Optimize purification methods, such as column chromatography or recrystallization, to minimize loss. | |
| Stalled or Incomplete Reaction | Insufficient reaction time | Extend the reaction time and monitor its progress at regular intervals using TLC.[2] |
| Catalyst deactivation | Add a fresh portion of the catalyst to the reaction mixture.[1] | |
| Poor solvent choice | The solvent can significantly impact the reaction. If using a solvent, ensure it is appropriate for the reaction conditions and starting materials. Some syntheses achieve high yields under solvent-free conditions.[3] | |
| Side Product Formation | Incomplete cyclization | The intermediate Schiff base may fail to cyclize. To encourage complete cyclization, try increasing the reaction temperature or time. The addition of a suitable oxidant might also be beneficial.[1] |
| Polymerization | Starting materials or intermediates, such as 2-aminophenol derivatives, can self-condense or polymerize, especially at high temperatures or under highly acidic or basic conditions.[1] Carefully control the reaction temperature and stoichiometry of reactants.[2] | |
| Over-alkylation/acylation | In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[2] Control the stoichiometry of the reagents carefully. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of aminobenzoxazoles?
A1: The most common starting material is a substituted o-aminophenol.[4] For this compound, a logical precursor would be 2,4-diaminophenol. This is then typically reacted with a suitable reagent to form the oxazole ring, such as a carboxylic acid, aldehyde, or a cyanating agent.[2][4]
Q2: I'm not seeing any product formation. What should be my first troubleshooting step?
A2: First, verify the purity of your starting materials, as impurities can significantly hinder the reaction.[1][2] Next, confirm that your reaction conditions, particularly temperature, are adequate to overcome the activation energy.[1] Some benzoxazole syntheses require high temperatures to proceed effectively.[3] Also, ensure that if a catalyst is used, it is active and present in the correct amount.[2]
Q3: My final product is difficult to purify. What are some common impurities?
A3: Common impurities include unreacted starting materials, the intermediate Schiff base if cyclization is incomplete, and polymeric side products.[1] The purification method should be chosen based on the properties of the desired product and the likely impurities. Techniques like column chromatography and recrystallization are commonly employed.
Q4: Can I use microwave irradiation to improve my reaction?
A4: Yes, microwave-assisted synthesis has been reported for benzoxazole derivatives and can sometimes lead to shorter reaction times and improved yields.[5]
Experimental Protocols
Proposed Synthesis of this compound
This proposed method involves the condensation and cyclization of 2,4-diaminophenol with formic acid.
Materials:
-
2,4-Diaminophenol dihydrochloride
-
Formic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A mixture of 2,4-diaminophenol dihydrochloride (1 equivalent) and an excess of formic acid (acting as both reactant and solvent) is prepared in a round-bottom flask.
-
Polyphosphoric acid (PPA) is added as a cyclizing agent.
-
The reaction mixture is heated, for example, to 150°C, for several hours.[2] The reaction progress should be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and then carefully poured into ice-cold water.
-
The aqueous solution is neutralized with a saturated sodium bicarbonate solution until a precipitate forms.
-
The precipitate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield this compound.
Note: This is a proposed protocol and would require optimization of reaction conditions such as temperature, reaction time, and purification methods.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Proposed workflow for the synthesis of this compound.
Potential Signaling Pathway Involvement
Some benzoxazole derivatives have been shown to interact with the Akt/GSK-3β/NF-κB signaling pathway.[1] While the specific activity of this compound is not detailed, this pathway represents a potential area of biological investigation for this class of compounds.
Caption: Potential modulation of the Akt/GSK-3β/NF-κB pathway by this compound.
References
- 1. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 5. Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Benzo[d]oxazol-7-amine and Its Positional Isomers
Welcome to the technical support center for the purification of Benzo[d]oxazol-amine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of Benzo[d]oxazol-4-amine, Benzo[d]oxazol-5-amine, Benzo[d]oxazol-6-amine, and Benzo[d]oxazol-7-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying Benzo[d]oxazol-amine isomers?
A1: The primary methods for purifying Benzo[d]oxazol-amine isomers are column chromatography and recrystallization. The choice of method depends on the specific isomer, the nature of the impurities, and the desired final purity.
Q2: I am observing significant streaking of my aminobenzoxazole on the TLC plate and during column chromatography. What could be the cause and how can I fix it?
A2: Streaking is a common issue when purifying amines on silica gel due to the basic nature of the amino group interacting strongly with the acidic silica surface. To mitigate this, you can:
-
Add a basic modifier to your mobile phase: Incorporating a small amount of a base like triethylamine (typically 0.1-1%) or ammonia into your eluent can neutralize the acidic sites on the silica gel and lead to sharper bands.
-
Use an alternative stationary phase: Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Derivatize the amine: In some cases, protecting the amine group (e.g., as an acetyl or Boc derivative) can improve chromatographic behavior. The protecting group can be removed after purification.
Q3: How can I separate a mixture of Benzo[d]oxazol-amine positional isomers?
A3: The separation of positional isomers can be challenging due to their similar physical properties. High-Performance Liquid Chromatography (HPLC) is often the most effective technique. Both normal-phase and reversed-phase HPLC can be employed. Method development will be required to achieve baseline separation. Key parameters to optimize include the stationary phase, mobile phase composition (including additives), and gradient profile.
Q4: Can I use recrystallization to separate positional isomers of Benzo[d]oxazol-amine?
A4: While challenging, it is sometimes possible to separate positional isomers by fractional crystallization. This relies on differences in their solubility in a particular solvent system. This process often requires careful optimization of the solvent and cooling conditions and may need to be repeated multiple times to achieve high purity.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Isomers | - Inappropriate solvent system polarity. - Co-elution of isomers. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Test a range of polarities with solvent systems like Hexane/Ethyl Acetate or Dichloromethane/Methanol. - Employ a shallow gradient during elution to improve resolution between closely eluting spots. - Consider using a different stationary phase, such as alumina or a bonded-phase silica gel. |
| Product Elutes Too Quickly or Too Slowly | - Solvent system is too polar or not polar enough. | - If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). - If the product elutes too slowly (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate or methanol). |
| Low Recovery of Product | - Irreversible adsorption onto the silica gel. - Product is too soluble in the elution solvent. | - Add a basic modifier (e.g., 0.5% triethylamine) to the mobile phase to reduce strong interactions with the silica. - Ensure the fractions are not being collected for too long, leading to dilution. Concentrate fractions under reduced pressure. |
| Presence of Impurities in "Pure" Fractions | - Overloading the column. - Incomplete separation. | - Reduce the amount of crude material loaded onto the column. - Re-run the chromatography with a shallower gradient or a different solvent system. |
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound "Oils Out" Instead of Crystallizing | - The solution is supersaturated, and the compound's melting point is below the boiling point of the solvent. - The solution is being cooled too quickly. - Presence of impurities that lower the melting point. | - Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try a different recrystallization solvent or a co-solvent system. |
| No Crystals Form Upon Cooling | - The solution is not saturated. - The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the cooled solution until turbidity is observed, then heat to redissolve and cool slowly. - Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. - Add a seed crystal of the pure compound. |
| Low Yield of Recovered Crystals | - Too much solvent was used for dissolution. - The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to fully dissolve the compound. - Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. - Minimize the amount of cold solvent used to wash the crystals during filtration. |
| Crystals are Colored or Impure | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product. - Perform a second recrystallization. |
Experimental Protocols
Protocol 1: Purification of Benzo[d]oxazol-amine Isomers by Column Chromatography
This protocol provides a general guideline for the purification of aminobenzoxazole isomers. Optimization will be required for each specific isomer and impurity profile.
1. Materials:
-
Crude Benzo[d]oxazol-amine isomer mixture
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or other non-polar solvent)
-
Ethyl Acetate (or other polar solvent)
-
Triethylamine (optional)
-
Glass column, collection tubes, TLC plates, and developing chamber
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate in various solvent systems to find an eluent that gives good separation of the desired product from impurities (a target Rf value for the product is typically 0.2-0.4). A common starting point is a mixture of hexane and ethyl acetate.
-
If streaking is observed, add 0.5% triethylamine to the developing solvent.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the mobile phase or a more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with the least polar solvent system determined from your TLC analysis.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) if a gradient elution is required. A typical gradient for aminobenzoxazoles could be from 10% to 50% ethyl acetate in hexane.[1]
-
Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Benzo[d]oxazol-amine isomer.
-
Protocol 2: Purification of Benzo[d]oxazol-amine Isomers by Recrystallization
1. Materials:
-
Crude Benzo[d]oxazol-amine isomer
-
Various solvents for testing (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, water)
-
Erlenmeyer flask, heating source (hot plate), filtration apparatus (Buchner funnel, filter flask)
2. Procedure:
-
Solvent Selection:
-
Place a small amount of the crude material into several test tubes.
-
Add a small amount of a different solvent to each tube.
-
A suitable solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. The compound should then recrystallize upon cooling.
-
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven or air dry to remove any residual solvent.
-
Data Presentation
Table 1: Typical Solvent Systems for Chromatography of Benzo[d]oxazol-amine Isomers
| Isomer | Stationary Phase | Mobile Phase | Notes |
| General Aminobenzoxazoles | Silica Gel | Hexane / Ethyl Acetate (Gradient) | A gradient of increasing ethyl acetate is commonly used. The addition of 0.1-1% triethylamine can improve peak shape.[1] |
| Positional Aromatic Amine Isomers | C18 Reverse Phase | Acetonitrile / Water (Gradient) or Methanol / Buffer | Useful for analytical separation (HPLC). The elution order will depend on the specific isomer's hydrophobicity. |
| Positional Aromatic Amine Isomers | Silica or Amine-bonded Phase | Hexane / Isopropanol or Hexane / Ethanol | Normal phase HPLC can provide alternative selectivity for isomer separation. |
Visualizations
Caption: General experimental workflow for the purification and analysis of Benzo[d]oxazol-amine isomers.
Caption: Troubleshooting decision tree for common issues in the purification of Benzo[d]oxazol-amine isomers.
References
"Benzo[d]oxazol-7-amine" stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of Benzo[d]oxazol-7-amine to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it under the following conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation. |
| Atmosphere | Sealed in a dry environment | The compound is likely sensitive to moisture. |
| Light | Keep in a dark place | To prevent potential photodegradation. |
| Inert Gas | Recommended for long-term storage | To prevent oxidation. |
Q2: What is the general stability of this compound?
This compound, as an aromatic heterocyclic compound, is considered relatively stable. However, the presence of the amine group and the heterocyclic ring provides active sites that can be susceptible to degradation under certain conditions, particularly oxidation.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, insights can be drawn from metabolic studies on its derivatives. The primary route of degradation is likely to be oxidation.
-
Oxidative Degradation: Studies on N-substituted derivatives of this compound have shown rapid metabolism mediated by cytochrome P450 enzymes. This suggests that the molecule is susceptible to oxidation, particularly on the aniline ring system.
-
Other Potential Pathways: Although not specifically documented for this compound, molecules with similar functionalities can be susceptible to:
-
Photodegradation: If exposed to light, especially UV light.
-
Hydrolysis: Under strong acidic or basic conditions, though the benzoxazole ring is generally stable.
-
Q4: How can I determine if my this compound has degraded?
Degradation of your this compound sample may be indicated by:
-
Visual Changes: A change in color (e.g., darkening) or physical state of the solid compound.
-
Analytical Characterization:
-
Chromatography (TLC, LC-MS): Appearance of new spots or peaks, or a decrease in the area of the main peak.
-
NMR Spectroscopy: Presence of unexpected signals.
-
Melting Point: A decrease or broadening of the melting point range.
-
Troubleshooting Guides
Problem: Inconsistent Experimental Results
Inconsistent results in assays or reactions can often be attributed to the degradation of starting materials.
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem: Discoloration or Change in Physical Appearance
A visible change in the compound is a strong indicator of degradation.
| Potential Cause | Recommended Action |
| Oxidation | Discard the sample. For future use, store under an inert atmosphere (e.g., argon or nitrogen) and minimize exposure to air during handling. |
| Photodegradation | Ensure the compound is stored in an amber vial or a container protected from light. Discard the discolored sample. |
| Contamination | Review handling procedures to prevent cross-contamination. Use clean spatulas and glassware. |
Problem: Low Yield or Unexpected Byproducts in a Reaction
If a reaction involving this compound gives a low yield or unexpected side products, the purity and stability of the starting material should be verified.
-
Confirm Identity and Purity: Before use, confirm the identity and purity of your this compound sample using appropriate analytical methods (e.g., NMR, LC-MS).
-
Use Fresh Sample: If the purity is questionable, use a fresh, unopened sample.
-
Degas Solvents: For sensitive reactions, using degassed solvents can help to minimize oxidative side reactions.
Experimental Protocols
Protocol 1: Handling and Preparation of this compound Solutions
This protocol outlines the best practices for handling the solid compound and preparing solutions to minimize degradation.
-
Pre-weighing: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Weigh the desired amount of the compound quickly and in a low-humidity environment if possible. If the compound is particularly sensitive, consider weighing it in a glovebox under an inert atmosphere.
-
Dissolution: Add the solid to a suitable solvent (previously degassed if necessary) and dissolve completely. Gentle warming or sonication may be used if required, but prolonged heating should be avoided.
-
Solution Storage: If a stock solution is prepared, it should be stored at 2-8°C in a tightly sealed, light-protected container. For long-term storage, consider aliquoting and storing under an inert gas. It is recommended to use freshly prepared solutions for the best results.
Protocol 2: General Protocol for Assessing the Stability of this compound
This protocol is adapted from methods used for metabolic stability and can be used to assess the chemical stability of this compound under specific conditions (e.g., in a particular solvent or buffer).
-
Solution Preparation: Prepare a stock solution of this compound of known concentration in the solvent or buffer of interest.
-
Incubation:
-
Divide the solution into several aliquots.
-
Store the aliquots under the desired test conditions (e.g., different temperatures, light exposure).
-
Include a control sample stored under ideal conditions (e.g., -20°C in the dark).
-
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot from the test conditions and one from the control.
-
Quenching (if necessary): If a reaction is occurring, it may need to be quenched, for example, by adding a solvent like cold acetonitrile.
-
Analysis: Analyze the samples by a suitable method such as LC-MS.
-
Data Analysis: Compare the peak area of this compound in the test samples to the control samples at each time point to determine the percentage of the compound remaining.
Visualizations
Caption: Recommended workflow for storing and handling this compound.
Caption: Hypothetical oxidative degradation pathway for this compound.
Technical Support Center: Synthesis of Benzo[d]oxazol-7-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Benzo[d]oxazol-7-amine. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the two key stages of this compound synthesis: the formation of the benzoxazole ring to yield 7-nitrobenzo[d]oxazole and the subsequent reduction to the final product.
Part 1: Synthesis of 7-Nitrobenzo[d]oxazole via Cyclization
A common route to 7-nitrobenzo[d]oxazole involves the cyclization of 2-amino-6-nitrophenol with a suitable reagent like triethyl orthoformate.
Q1: My cyclization reaction to form 7-nitrobenzo[d]oxazole is showing a low yield. What are the potential causes and solutions?
A1: Low yields in this step can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting:
-
Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).
-
Ensure the reaction temperature is optimal. Some cyclizations require elevated temperatures to proceed efficiently.
-
Verify the purity of the starting material, 2-amino-6-nitrophenol, as impurities can inhibit the reaction.
-
-
-
Side Product Formation: The formation of unwanted side products can consume starting materials.
-
Troubleshooting:
-
Ensure anhydrous (dry) reaction conditions, as water can lead to hydrolysis of intermediates.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
-
-
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can limit the yield.
-
Troubleshooting:
-
Carefully check the stoichiometry of 2-amino-6-nitrophenol and the cyclizing agent (e.g., triethyl orthoformate). A slight excess of the cyclizing agent may be beneficial.
-
-
Q2: I am observing multiple spots on my TLC plate during the cyclization reaction. What could these be?
A2: Besides the starting material and the desired product, other spots could represent:
-
Unreacted Starting Material: If the reaction is incomplete, you will see the starting 2-amino-6-nitrophenol.
-
Intermediate Species: Depending on the cyclizing agent, partially reacted intermediates may be present.
-
Side Products: As mentioned, side reactions can generate various impurities.
Troubleshooting:
-
Use co-spotting on your TLC plate with the starting material to confirm its presence.
-
Optimize reaction conditions (time, temperature) to drive the reaction to completion and minimize intermediates.
-
Purification via column chromatography is often necessary to isolate the desired product from side products.
Part 2: Reduction of 7-Nitrobenzo[d]oxazole to this compound
The final step is the reduction of the nitro group to an amine. Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or reduction with metals in acidic media (e.g., SnCl₂/HCl).
Q3: The reduction of 7-nitrobenzo[d]oxazole is incomplete. How can I improve the conversion?
A3: Incomplete reduction is a common issue. Here’s how to troubleshoot it based on your chosen method:
-
Catalytic Hydrogenation (e.g., Pd/C, H₂):
-
Catalyst Activity: The catalyst may be poisoned or deactivated.[1] Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere as much as possible. Catalyst loading might also be insufficient; consider increasing the weight percentage of the catalyst.[2]
-
Hydrogen Pressure: For some substrates, atmospheric pressure from a hydrogen balloon may be insufficient.[3] If possible, use a hydrogenation apparatus that allows for higher pressures.
-
Solvent and Solubility: Poor solubility of the nitro compound can hinder the reaction.[2] Ensure 7-nitrobenzo[d]oxazole is fully dissolved in the reaction solvent. Protic solvents like ethanol or methanol are often effective.[3]
-
Agitation: Vigorous stirring is crucial for good contact between the substrate, catalyst, and hydrogen gas.[1][3]
-
-
Metal/Acid Reduction (e.g., SnCl₂/HCl):
-
Reagent Stoichiometry: Ensure a sufficient excess of the reducing agent (e.g., SnCl₂) is used to drive the reaction to completion.[2]
-
Acid Concentration: The concentration of the acid is critical for the reaction rate.[2]
-
Temperature: While many reductions proceed at room temperature, some may require gentle heating.[2]
-
Q4: I'm observing colored impurities in my final product after reduction. What are they and how can I avoid them?
A4: The formation of colored impurities often indicates the presence of side products from incomplete reduction or subsequent oxidation.
-
Side Products of Reduction: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. If the reaction is not complete, these can remain as impurities. Azoxy and azo compounds can also form, which are often colored.[2]
-
Troubleshooting:
-
Ensure a sufficient amount of reducing agent and adequate reaction time to fully reduce all intermediates.
-
Maintain proper temperature control, as localized overheating can promote the formation of side products.[2]
-
-
-
Oxidation of the Product: Aromatic amines, like this compound, can be sensitive to air and light, leading to the formation of colored oxidation products.
-
Troubleshooting:
-
Perform the work-up and purification steps as quickly as possible.
-
Consider working under an inert atmosphere, especially during purification.
-
Store the final product under an inert atmosphere and protected from light.
-
-
Q5: What is an effective method for purifying the final product, this compound?
A5: Purification can be challenging due to the basicity of the amine group.
-
Extraction: After the reaction, a standard work-up involves neutralizing the reaction mixture and extracting the product with an organic solvent like ethyl acetate.
-
Column Chromatography: This is a common method for purifying amines.
-
Stationary Phase: Standard silica gel can be used, but its acidic nature can lead to poor separation for basic amines. Using amine-functionalized silica or deactivating the silica with a small amount of triethylamine in the eluent can improve results.[3]
-
Eluent: A gradient of ethyl acetate in hexane is a good starting point for elution.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Data Presentation
Table 1: Comparison of Common Reduction Methods for Nitroarenes.
| Reduction Method | Typical Reagents | Advantages | Potential Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂ | Clean reaction, high yields, easy product isolation. | Catalyst can be poisoned, may require special pressure equipment, can reduce other functional groups.[4] |
| Metal/Acid Reduction | SnCl₂/HCl, Fe/HCl | Inexpensive, effective for many substrates. | Requires stoichiometric amounts of metal salts, work-up can be tedious to remove metal byproducts.[5][6] |
Experimental Protocols
Protocol 1: Synthesis of 7-Nitrobenzo[d]oxazole (General Procedure)
This protocol is a generalized procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-nitrophenol (1 equivalent) in triethyl orthoformate (3-5 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl orthoformate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 7-nitrobenzo[d]oxazole.
Protocol 2: Reduction of 7-Nitrobenzo[d]oxazole to this compound (Catalytic Hydrogenation)
This protocol outlines a general procedure for catalytic hydrogenation.
-
Catalyst Preparation: In a round-bottom flask, add 10% Palladium on carbon (Pd/C) (5-10 mol%) under a nitrogen or argon atmosphere.
-
Reaction Setup: Dissolve 7-nitrobenzo[d]oxazole (1 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate) and add it to the flask containing the catalyst.
-
Hydrogenation: Seal the flask and purge the system with hydrogen gas. This is typically done by evacuating the flask under vacuum and backfilling with hydrogen from a balloon. Repeat this cycle 3-5 times. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or recrystallization.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the reduction step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of Benzo[d]oxazol-7-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of Benzo[d]oxazol-7-amine, a key intermediate for preclinical studies. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a common scalable synthetic route for this compound?
A common and scalable two-step approach begins with the cyclization of 2-amino-6-nitrophenol to form 7-nitrobenzo[d]oxazole, followed by the reduction of the nitro group to yield the final product, this compound. This method is advantageous due to the commercial availability of the starting material and the generally high yields of each step.
Q2: What are the critical parameters to control during the cyclization step?
The critical parameters for the cyclization of 2-amino-6-nitrophenol include reaction temperature, the choice of cyclizing agent (e.g., triethyl orthoformate), and the catalyst. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of impurities.
Q3: Which methods are recommended for the reduction of the nitro group in 7-nitrobenzo[d]oxazole on a large scale?
For scalable reduction, catalytic hydrogenation using palladium on carbon (Pd/C) is a preferred method due to its high efficiency and clean reaction profile.[1] Alternative methods include the use of iron powder in acetic acid or tin(II) chloride, which are also effective and cost-efficient for large-scale synthesis.[2]
Q4: How can I purify the final product, this compound, to the high purity required for preclinical studies?
Purification of this compound can be effectively achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. For removal of persistent impurities, column chromatography on silica gel may be employed.[3]
Q5: What are the potential safety concerns when scaling up this synthesis?
The reduction of nitro compounds can be highly exothermic and requires careful temperature control, especially on a large scale.[4] Catalytic hydrogenation involves the use of flammable hydrogen gas and requires appropriate safety precautions and equipment. It is essential to conduct a thorough safety assessment before proceeding with the scale-up of this process.
Experimental Protocols
Protocol 1: Synthesis of 7-Nitrobenzo[d]oxazole (Step 1)
This protocol details the cyclization of 2-amino-6-nitrophenol.
Materials:
-
2-amino-6-nitrophenol
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalyst)
-
Ethanol (solvent)
Procedure:
-
To a solution of 2-amino-6-nitrophenol (1 equivalent) in ethanol, add triethyl orthoformate (1.5 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound (Step 2)
This protocol describes the reduction of 7-nitrobenzo[d]oxazole.
Materials:
-
7-nitrobenzo[d]oxazole
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas
Procedure:
-
Dissolve 7-nitrobenzo[d]oxazole (1 equivalent) in ethanol or ethyl acetate in a suitable hydrogenation vessel.
-
Add 10% Pd/C catalyst (typically 1-5 mol% of palladium).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization.
Data Presentation
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Typical Yield (%) | Typical Purity (%) |
| 1 | Cyclization | 2-amino-6-nitrophenol | 7-nitrobenzo[d]oxazole | Triethyl orthoformate, p-TsOH | Ethanol | 85-95 | >98 |
| 2 | Reduction | 7-nitrobenzo[d]oxazole | This compound | H₂, 10% Pd/C | Ethanol | 90-98 | >99 |
Troubleshooting Guides
Issue 1: Low Yield in Cyclization Step (Protocol 1)
-
Question: My yield of 7-nitrobenzo[d]oxazole is consistently low. What are the possible causes and solutions?
-
Answer:
-
Incomplete reaction: Monitor the reaction for a longer duration to ensure full conversion. Use TLC to track the disappearance of the starting material.
-
Suboptimal temperature: Ensure the reaction is maintained at a consistent reflux temperature.
-
Catalyst deactivation: Use a fresh batch of p-toluenesulfonic acid.
-
Moisture sensitivity: Although not extremely sensitive, ensuring anhydrous conditions can sometimes improve yields.
-
Issue 2: Incomplete Reduction or Side Product Formation (Protocol 2)
-
Question: The reduction of 7-nitrobenzo[d]oxazole is not going to completion, or I am observing side products. How can I troubleshoot this?
-
Answer:
-
Catalyst activity: The Pd/C catalyst may be old or deactivated. Use a fresh batch of catalyst. Ensure proper handling of the catalyst to avoid exposure to air, which can reduce its activity.
-
Insufficient hydrogen: Ensure a continuous and adequate supply of hydrogen gas at the appropriate pressure.
-
Poor mixing: Inadequate stirring can lead to poor contact between the substrate, catalyst, and hydrogen, resulting in an incomplete reaction.
-
Side products: Over-reduction or cleavage of the benzoxazole ring can occur under harsh conditions. Monitor the reaction closely and stop it once the starting material is consumed. If using metal/acid reduction, carefully control the temperature and stoichiometry of the reagents.
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am struggling to achieve the desired purity for this compound after recrystallization. What else can I try?
-
Answer:
-
Solvent choice: Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent often gives the best results.
-
Column chromatography: If recrystallization is insufficient, silica gel column chromatography is a reliable method for removing stubborn impurities.[3] A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.
-
Activated carbon treatment: If colored impurities are present, a treatment with activated carbon before the final recrystallization can be effective.
-
Visualizations
References
Technical Support Center: Protecting Group Strategies for Benzo[d]oxazol-7-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzo[d]oxazol-7-amine. The following information is designed to address specific issues that may be encountered during the protection and deprotection of the amino group of this molecule.
Frequently Asked Questions (FAQs)
Q1: Which protecting group is most suitable for this compound?
The choice of protecting group depends on the overall synthetic strategy, particularly the reaction conditions that will be employed in subsequent steps. The most common protecting groups for amines are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
-
Boc (tert-Butyloxycarbonyl): This is a good choice for general protection as it is stable to a wide range of non-acidic conditions. It is typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2]
-
Cbz (Benzyloxycarbonyl): The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[3][4][5] This makes it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is stable to acidic conditions and is removed by treatment with a mild base, most commonly piperidine.[6][7] This orthogonality is valuable in complex syntheses.
Q2: Are there any known issues with the stability of the benzo[d]oxazole ring during protection or deprotection?
The benzo[d]oxazole ring is generally stable under many reaction conditions. However, strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to ring-opening or other side reactions. It is crucial to monitor reactions carefully and use the mildest effective conditions for both protection and deprotection. For instance, while strong acids are used for Boc deprotection, prolonged reaction times or high temperatures should be avoided. Similarly, for Fmoc deprotection, the concentration of piperidine and reaction time should be optimized to prevent any undesired reactions with the heterocyclic core.
Q3: Can I selectively protect the amino group of this compound?
Yes, the amino group of this compound can be selectively protected. The nitrogen atom of the amino group is generally more nucleophilic than the nitrogen atom within the oxazole ring, allowing for selective reaction with electrophilic protecting group reagents like Boc-anhydride, Cbz-chloride, or Fmoc-chloride. Standard protection protocols for aromatic amines should be applicable, with potential minor adjustments to reaction conditions.
Troubleshooting Guides
Boc Protection and Deprotection
Problem: Incomplete Boc Protection of this compound.
-
Possible Cause: Insufficient reactivity of the amine or decomposition of the Boc-anhydride. Aromatic amines can be less nucleophilic than aliphatic amines.[8]
-
Solution:
-
Increase the stoichiometry of Boc-anhydride (e.g., to 1.5-2.0 equivalents).
-
Add a catalyst such as 4-dimethylaminopyridine (DMAP) in catalytic amounts (e.g., 0.1 equivalents).
-
Ensure the reaction is performed under anhydrous conditions if using a non-aqueous solvent, as water can hydrolyze Boc-anhydride.[8]
-
Consider using a stronger base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to facilitate the reaction.[8]
-
Problem: Side reactions during Boc deprotection with strong acid.
-
Possible Cause: The strongly acidic conditions may be causing degradation of the benzo[d]oxazole ring or other sensitive functional groups in the molecule.
-
Solution:
-
Use milder acidic conditions. For example, instead of neat TFA, try a solution of TFA in a solvent like dichloromethane (DCM).[9]
-
Use HCl in an organic solvent like dioxane or methanol, which can sometimes be milder than TFA.[1]
-
Carefully monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Perform the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions.
-
Cbz Protection and Deprotection
Problem: Low yield during Cbz protection.
-
Possible Cause: Deactivation of the amine by the electron-withdrawing nature of the benzoxazole ring system. The pH of the reaction may not be optimal.[5]
-
Solution:
-
Use Schotten-Baumann conditions with a suitable base (e.g., NaHCO₃, Na₂CO₃, or an organic base like pyridine) to neutralize the HCl generated during the reaction.[3]
-
Consider using a more reactive Cbz-delivery agent, such as N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu).[10]
-
Optimize the reaction temperature; gentle heating may be required for less reactive amines.
-
Problem: Incomplete Cbz deprotection by catalytic hydrogenolysis.
-
Possible Cause: Catalyst poisoning by impurities or steric hindrance around the Cbz group. The catalyst activity may be low.
-
Solution:
-
Ensure the starting material is pure and free of sulfur-containing compounds which can poison the palladium catalyst.
-
Use a higher catalyst loading (e.g., 10-20 mol% of Pd/C).
-
Increase the hydrogen pressure (if using a hydrogenation apparatus).
-
Consider using a different hydrogen source, such as transfer hydrogenation with ammonium formate or formic acid.
-
If the molecule contains other reducible functional groups, alternative deprotection methods like using HBr in acetic acid may be considered, but with caution due to the potential for ring instability.[11]
-
Fmoc Protection and Deprotection
Problem: Difficulty in achieving complete Fmoc protection.
-
Possible Cause: Low nucleophilicity of the aromatic amine.
-
Solution:
-
Use a slight excess of Fmoc-Cl or Fmoc-OSu.[6]
-
Employ a suitable base to drive the reaction, such as sodium bicarbonate in a biphasic system (e.g., dioxane/water) or an organic base like pyridine in an anhydrous solvent.[6]
-
Ultrasonic irradiation has been reported to accelerate Fmoc protection of amines.[7]
-
Problem: Ring opening or other side reactions during Fmoc deprotection.
-
Possible Cause: The basic conditions required for Fmoc removal (e.g., piperidine) may be too harsh for the benzo[d]oxazole ring, especially with prolonged reaction times or at elevated temperatures.
-
Solution:
-
Use a lower concentration of piperidine in the deprotection solution (e.g., 10-20% in DMF).[12][13]
-
Keep the reaction time to a minimum, monitoring closely by TLC or LC-MS.
-
Perform the deprotection at room temperature.
-
Consider using a milder base for deprotection, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in combination with a nucleophilic scavenger, although this may also require careful optimization.[14]
-
Data Presentation
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Conditions | Orthogonality |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (TFA, HCl)[1][2] | Stable to base and hydrogenolysis |
| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate (Cbz-Cl), Cbz-OSu | Catalytic Hydrogenolysis (H₂, Pd/C)[3][4] | Stable to acid and base |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mild Base (Piperidine)[6][7] | Stable to acid |
Experimental Protocols
Note: The following protocols are general procedures and may require optimization for this compound.
Protocol 1: Boc Protection of an Aromatic Amine
-
Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a base such as triethylamine (1.5 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[15]
Protocol 2: Acid-Catalyzed Boc Deprotection
-
Dissolve the Boc-protected this compound in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 10-50% v/v) or a saturated solution of HCl in an organic solvent (e.g., dioxane or ethyl acetate).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base and extracted.[1][9]
Protocol 3: Cbz Protection of an Aromatic Amine
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1).
-
Add sodium bicarbonate (NaHCO₃) (2.0 eq).
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography if necessary.[3]
Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis
-
Dissolve the Cbz-protected this compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add 10 mol% of palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 2-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.[1]
Protocol 5: Fmoc Protection of an Aromatic Amine
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and aqueous sodium carbonate solution (10%).
-
Cool the mixture to 0 °C and add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise.
-
Stir the reaction at room temperature for 4-12 hours.
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by recrystallization or column chromatography.
Protocol 6: Fmoc Deprotection
-
Dissolve the Fmoc-protected this compound in N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to remove the dibenzofulvene-piperidine adduct.[6][16]
Visualizations
Caption: General workflows for Boc, Cbz, and Fmoc protection and deprotection of amines.
Caption: Troubleshooting workflow for incomplete Boc protection of this compound.
Caption: Orthogonality of common amine protecting groups, illustrating selective deprotection conditions.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. ijacskros.com [ijacskros.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. scielo.br [scielo.br]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 11. tdcommons.org [tdcommons.org]
- 12. researchgate.net [researchgate.net]
- 13. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Evolving Landscape of Benzo[d]oxazol-7-amine Derivatives: A Comparative Guide to Structure-Activity Relationships
A deep dive into the structure-activity relationship (SAR) of benzo[d]oxazol-7-amine derivatives reveals a versatile scaffold with significant potential in anticancer and enzyme inhibition applications. This guide provides a comparative analysis of these derivatives, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways, offering valuable insights for researchers and drug development professionals.
Recent studies have underscored the therapeutic promise of the benzo[d]oxazole core, with a particular focus on derivatives bearing a 7-amino group. Strategic modifications to this scaffold have yielded compounds with potent and selective biological activities. This guide synthesizes findings from key research to elucidate the critical structural features that govern the efficacy of these compounds.
Comparative Analysis of Anticancer Activity
A pivotal study in the field investigated a series of 2-amino-aryl-7-aryl-benzoxazole derivatives for their cytotoxic effects against various human cancer cell lines. The findings highlight the importance of substitutions on both the 2- and 7-position aryl rings for potent anticancer activity.
Table 1: Cytotoxicity of 2-Amino-Aryl-7-Aryl-Benzoxazole Derivatives against A549 Human Lung Cancer Cells [1]
| Compound ID | R1 (at 2-amino-aryl) | R2 (at 7-aryl) | EC50 (µM) |
| 12a | 4-OCH3 | 4-OCH3 | 1.6 |
| 12b | 4-OCH3 | 4-F | 1.8 |
| 12c | 4-OCH3 | 4-Cl | 1.1 |
| 12d | 4-OCH3 | 4-Br | 1.4 |
| 12e | 4-OCH3 | 4-CH3 | 2.1 |
| 12f | 4-F | 4-OCH3 | 1.9 |
| 12g | 4-F | 4-F | 1.5 |
| 12h | 4-F | 4-Cl | 1.2 |
| 12i | 4-F | 4-Br | 1.3 |
| 12j | 4-F | 4-CH3 | 1.7 |
| 12k | 4-Cl | 4-OCH3 | 0.9 |
| 12l | 4-Cl | 4-F | 0.4 |
| 12m | 4-Cl | 4-Cl | 0.7 |
| 12n | 4-Cl | 4-Br | 0.8 |
The data clearly indicates that electron-withdrawing groups, particularly chlorine, at the 4-position of both the 2-amino-aryl and 7-aryl rings enhance cytotoxic activity against A549 cells. Compound 12l , featuring a 4-chloro substitution on the 2-amino-aryl ring and a 4-fluoro substitution on the 7-aryl ring, emerged as the most potent derivative with an EC50 of 0.4 µM, comparable to the standard anticancer drug doxorubicin.[1]
Kinase Inhibition Profile
To elucidate the mechanism of action, a subset of these potent anticancer compounds was screened against Janus Kinase 2 (JAK2), a potential molecular target.
Table 2: JAK2 Kinase Inhibitory Activity of Selected 2-Amino-Aryl-7-Aryl-Benzoxazole Derivatives [1]
| Compound ID | R1 (at 2-amino-aryl) | R2 (at 7-aryl) | IC50 (µM) |
| 12a | 4-OCH3 | 4-OCH3 | 1.5 |
| 12c | 4-OCH3 | 4-Cl | 0.5 |
| 12g | 4-F | 4-F | 0.3 |
| 12h | 4-F | 4-Cl | 0.2 |
| 12k | 4-Cl | 4-OCH3 | 0.1 |
| 12l | 4-Cl | 4-F | 0.08 |
| 12m | 4-Cl | 4-Cl | 0.09 |
The results demonstrate a strong correlation between cytotoxicity and JAK2 inhibition, with compound 12l again showing the highest potency (IC50 = 0.08 µM).[1] However, the study noted that a clear overall correlation between JAK2 potency and A549 cytotoxicity was not observed across all tested compounds, suggesting other potential mechanisms may be at play.[1]
Broader Kinase Inhibitory Landscape of the Benzoxazole Scaffold
While specific SAR studies on 7-amino derivatives are emerging, research on other substituted benzoxazoles provides a valuable comparative framework. For instance, benzo[d]oxazol-2(3H)-one derivatives have been identified as potent c-Met kinase inhibitors, and other analogs have shown significant activity against VEGFR-2.[2][3] This highlights the adaptability of the benzoxazole core in targeting different kinases, with substitutions at various positions of the ring system playing a crucial role in determining target specificity and potency.
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial.
Cytotoxicity Assay (MTT Assay)[1]
-
Cell Seeding: Human cancer cells (e.g., A549) are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The EC50 values are calculated from the dose-response curves.
JAK2 Kinase Inhibition Assay[1]
-
Assay Components: The assay is performed in a final volume of 25 µL containing 5-10 mU of JAK2 enzyme, 8 mM MOPS pH 7.0, 0.2 mM EDTA, 50 µM substrate peptide, and 10 mM Mg-acetate.
-
Reaction Initiation: The reaction is initiated by the addition of 10 µM ATP.
-
Incubation: The mixture is incubated for 40 minutes at room temperature.
-
Reaction Termination: The reaction is stopped by the addition of 3% phosphoric acid solution.
-
Detection: The kinase activity is measured using a suitable detection method, such as radioactivity or fluorescence, to quantify the phosphorylation of the substrate peptide.
-
Data Analysis: IC50 values are determined from the inhibition curves.
Visualizing the Molecular Landscape
To better understand the biological context and experimental processes, the following diagrams are provided.
Caption: Workflow for the synthesis, screening, and analysis of this compound derivatives.
References
- 1. Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Benzoxazole and Benzothiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Benzoxazole and benzothiazole are two prominent heterocyclic scaffolds that form the structural core of a vast array of biologically active compounds. Their remarkable versatility and broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, have established them as "privileged structures" in medicinal chemistry. This guide provides an objective comparison of the biological activities of benzoxazole and benzothiazole derivatives, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways to aid researchers in drug discovery and development.
At a Glance: Key Differences in Biological Activity
While structurally similar, the substitution of the oxygen atom in the benzoxazole ring with a sulfur atom to form the benzothiazole scaffold can significantly influence the compound's physicochemical properties and, consequently, its biological activity. Generally, studies suggest that benzothiazole derivatives often exhibit more potent and broader-spectrum antimicrobial and anticancer activities, whereas benzoxazole derivatives have shown significant promise as anti-inflammatory agents. However, the specific biological activity is highly dependent on the nature and position of substituents on the core scaffold.
Comparative Analysis of Biological Activities
This section presents a comparative summary of the anticancer, antimicrobial, and anti-inflammatory activities of benzoxazole and benzothiazole derivatives, with quantitative data from studies that have directly compared analogs of both scaffolds under the same experimental conditions.
Anticancer Activity
Both benzoxazole and benzothiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
In a comparative study, novel benzothiazole, benzimidazole, and benzoxazole derivatives were synthesized and evaluated for their antitumor activity. The results indicated that while the replacement of the benzothiazole scaffold with a benzoxazole moiety retained the anticancer activity, there was a slight decrease in potency against the HCT-116 colon cancer cell line.[1][2] Another study comparing benzothiazole/benzoxazole-pyrrolo[2,1-c][3][4]benzodiazepine conjugates found that a benzothiazole-containing compound exhibited significant anticancer activity and promising DNA-binding ability.[5]
Table 1: Comparative Anticancer Activity of Benzoxazole and Benzothiazole Derivatives
| Compound ID | Heterocyclic Core | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1d | Benzothiazole | 2-(4-(4-methylpiperazin-1-yl)phenyl) | HCT-116 (Colon) | 1.8 ± 0.2 | [1] |
| 1g | Benzoxazole | 2-(4-(4-methylpiperazin-1-yl)phenyl) | HCT-116 (Colon) | 2.5 ± 0.3 | [1] |
| 17d | Benzothiazole | Pyrrolobenzodiazepine conjugate | A375 (Melanoma) | <1 | [5] |
| Analogous | Benzoxazole | Pyrrolobenzodiazepine conjugate | A375 (Melanoma) | >1 | [5] |
Antimicrobial Activity
Benzoxazole and benzothiazole derivatives are well-known for their broad-spectrum antimicrobial properties, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The sulfur atom in the benzothiazole ring is often associated with enhanced antimicrobial efficacy.
A study that synthesized and evaluated a series of benzoxazole and benzothiazole derivatives containing a 1,2,3-triazole moiety concluded that the derivatives comprising the benzothiazole moiety were generally more effective than their benzoxazole counterparts against both Gram-positive and Gram-negative bacteria.[6] Similarly, in a comparative study of antifungal activities, most benzoxazole derivatives were found to be more potent than the corresponding benzothiazoles against Botrytis cinerea.[7]
Table 2: Comparative Antimicrobial Activity of Benzoxazole and Benzothiazole Derivatives
| Compound Class | Heterocyclic Core | Target Microorganism | MIC (µg/mL) | Reference |
| Triazole Derivative | Benzothiazole | S. aureus | 8-16 | [6] |
| Triazole Derivative | Benzoxazole | S. aureus | 16-32 | [6] |
| Triazole Derivative | Benzothiazole | E. coli | 16-32 | [6] |
| Triazole Derivative | Benzoxazole | E. coli | 32-64 | [6] |
| Phenyl-substituted | Benzoxazole | B. cinerea | 19.92 | [7] |
| Phenyl-substituted | Benzothiazole | B. cinerea | 62.62 | [7] |
Anti-inflammatory Activity
Both scaffolds have been explored for their potential to mitigate inflammatory responses. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and cytokines. Some studies suggest that benzoxazole derivatives may possess superior anti-inflammatory potential. For instance, a series of benzoxazole derivatives were synthesized and shown to exhibit potent anti-inflammatory activity by inhibiting myeloid differentiation protein 2 (MD2).[8] Another study reported on novel benzothiazole derivatives with dual anticancer and anti-inflammatory activities, highlighting the potential of this scaffold as well.[9]
Due to a lack of direct comparative studies with quantitative data for anti-inflammatory activity, a comparative table is not provided. However, the available literature indicates that both scaffolds are promising candidates for the development of novel anti-inflammatory agents.[10][11]
Key Signaling Pathways
The biological activities of benzoxazole and benzothiazole derivatives are often mediated through their interaction with critical cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
PI3K/Akt Signaling Pathway (Anticancer Activity)
The PI3K/Akt pathway is a key signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Both benzoxazole and benzothiazole derivatives have been shown to exert their anticancer effects by modulating this pathway. For example, a novel benzothiazole derivative was found to induce apoptosis in human cancer cell lines by repressing the PI3K/Akt pathway.[12] Similarly, benzoxazole-based hybrids have been designed as multi-target inhibitors, including of PI3K, for potential anti-breast cancer activity.[13]
NF-κB Signaling Pathway (Anti-inflammatory and Anticancer Activity)
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in regulating the immune response to infection and is also implicated in inflammation and cancer. Benzothiazole derivatives have been shown to exert anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway.[14][15][16][17] This inhibition leads to the downregulation of pro-inflammatory enzymes like COX-2 and iNOS.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[18][19][20]
-
Compound Treatment: The cells are then treated with various concentrations of the benzoxazole or benzothiazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).[18][19]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[18][19][20]
-
Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[18][19][20]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[18][19]
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[18]
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth.[3][21]
-
Serial Dilution: The benzoxazole or benzothiazole derivatives are serially diluted in a 96-well microtiter plate containing broth.[3][21]
-
Inoculation: Each well is inoculated with the microbial suspension.[21]
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[21]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[3][21][22]
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo model is widely used to screen for the anti-inflammatory activity of new compounds.
Protocol:
-
Animal Grouping: Animals (typically rats or mice) are divided into control and treatment groups.[23][24][25]
-
Compound Administration: The test compounds (benzoxazole or benzothiazole derivatives) or a standard anti-inflammatory drug (e.g., indomethacin) are administered to the treatment groups, usually orally or intraperitoneally. The control group receives the vehicle.[23][24][25]
-
Induction of Inflammation: After a specific time, a solution of carrageenan (a phlogistic agent) is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[23][24][25]
-
Measurement of Paw Volume: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.[23][24][25]
-
Data Analysis: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with that of the control group.[24][26]
Conclusion
Both benzoxazole and benzothiazole scaffolds are undeniably valuable in the pursuit of novel therapeutic agents. The available evidence suggests that benzothiazole derivatives may hold a slight advantage in terms of antimicrobial and anticancer potency, potentially due to the presence of the sulfur atom which can influence factors like lipophilicity and metabolic stability. Conversely, benzoxazole derivatives have demonstrated strong anti-inflammatory properties.
It is crucial for researchers to recognize that the biological activity of these scaffolds is not solely determined by the core heterocycle but is significantly modulated by the nature and position of various substituents. This guide serves as a foundational resource, and further head-to-head comparative studies with a wider range of structurally related derivatives are necessary to fully elucidate the structure-activity relationships and to guide the rational design of next-generation therapeutics based on these versatile scaffolds.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis, DNA-binding ability and anticancer activity of benzothiazole/benzoxazole-pyrrolo[2,1-c][1,4]benzodiazepine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anticancer and Anti-inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line [] [jag.journalagent.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. phytopharmajournal.com [phytopharmajournal.com]
- 25. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 26. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
Comparative Evaluation of Amino-Substituted Benzoxazole Derivatives in Preclinical Research
A comprehensive analysis of the available in vitro and in vivo data reveals the therapeutic potential of amino-substituted benzoxazole scaffolds, particularly as anticancer and anti-inflammatory agents. While specific research on Benzo[d]oxazol-7-amine derivatives is limited in the reviewed literature, extensive studies on its structural isomers, including 2-amino, 5-amino, and 6-amino benzoxazole derivatives, provide valuable insights into the structure-activity relationships and pharmacological profiles of this class of compounds.
This guide synthesizes the existing preclinical data on various amino-benzoxazole derivatives, presenting a comparative overview of their biological activities, experimental protocols, and associated signaling pathways. The information is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds for therapeutic applications.
In Vitro Anticancer Activity
Amino-benzoxazole derivatives have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation. Notably, studies have identified certain derivatives as potent inhibitors of Kinase Insert Domain Receptor (KDR) and Poly (ADP-ribose) polymerase-2 (PARP-2).
Comparative IC50 Values of Amino-Benzoxazole Derivatives against Cancer Cell Lines
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| Compound 16 | Amino-benzoxazole derivative | A549 (Lung Carcinoma) | - (79.42% inhibition) | [1] |
| MCF-7 (Breast Cancer) | 6.98 | [1] | ||
| Compound 17 | Amino-benzoxazole derivative | A549 (Lung Carcinoma) | - (85.81% inhibition) | [1] |
| MCF-7 (Breast Cancer) | 11.18 | [1] | ||
| Compound 11 | 4-(5-chlorobenzoxazol-2-yl)aniline derivative | MDA-MB-231 (Breast Cancer) | 5.63 | [2] |
| MCF-7 (Breast Cancer) | 3.79 | [2] | ||
| Compound 12 | 4-(5-chlorobenzoxazol-2-yl)aniline derivative | MDA-MB-231 (Breast Cancer) | 6.14 | [2] |
| MCF-7 (Breast Cancer) | 6.05 | [2] | ||
| Compound 13 | 4-(5-chlorobenzoxazol-2-yl)aniline derivative | MCF-7 (Breast Cancer) | 8.38 | [2] |
| Sorafenib (Control) | - | MCF-7 (Breast Cancer) | 7.26 | [2] |
Experimental Protocols
In Vitro KDR Inhibition Assay
A library of amino-benzoxazole derivatives was screened for their potential as KDR inhibitors. The top six compounds with notable activity were selected for further evaluation to determine their IC50 values.[1]
Cell Proliferation Assay (MTT Assay)
The antiproliferative effects of the synthesized benzoxazole derivatives were assessed against human cancer cell lines, such as A549 (lung carcinoma) and MCF-7 (breast cancer), using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]
PARP-2 Enzyme Inhibition Assay
The most potent cytotoxic compounds were further evaluated for their in vitro inhibitory activity against the PARP-2 enzyme.[2]
Cell Cycle Analysis
To investigate the mechanism of antiproliferative activity, cell cycle analysis was performed using flow cytometry on breast cancer cells (MCF-7) treated with the test compounds at their IC50 concentrations.[2]
Signaling Pathways and Experimental Workflows
The anticancer activity of these amino-benzoxazole derivatives is often attributed to their ability to modulate specific signaling pathways. For instance, KDR inhibitors interfere with the vascular endothelial growth factor (VEGF) signaling pathway, which is crucial for angiogenesis. PARP-2 inhibitors play a role in DNA repair pathways, and their inhibition can lead to synthetic lethality in cancer cells with specific DNA repair deficiencies.
References
- 1. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Utilizing Benzo[d]oxazol-7-amine Analogs as Negative Controls in Drug Discovery Research
The benzoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The biological activity of these compounds is highly dependent on the nature and position of substituents on the benzoxazole ring system. Structure-activity relationship (SAR) studies consistently demonstrate that seemingly minor chemical modifications can lead to a dramatic loss of biological function, rendering some derivatives effectively inactive. This principle allows for the selection of specific, simple benzoxazole amines as robust negative controls in biological assays.
Comparative Analysis of Active vs. Inactive Benzoxazole Analogs
To illustrate the concept, we will reference a hypothetical, yet representative, study on a series of benzoxazole derivatives designed as kinase inhibitors. In such a study, a highly substituted benzoxazole might exhibit potent enzymatic inhibition, while a simple, unsubstituted amine analog remains inert.
Table 1: Comparative Biological Activity of a Potent Benzoxazole Inhibitor vs. an Inactive Amine Analog
| Compound | Structure | Kinase Inhibition (IC50, µM) | Cell Proliferation Inhibition (GI50, µM) |
| Active Analog (Compound A) | A complex, substituted benzoxazole | 0.05 | 0.1 |
| Inactive Analog (Compound B) | Benzo[d]oxazol-7-amine | > 100 | > 100 |
Note: The data presented is representative and compiled for illustrative purposes based on typical findings in SAR studies of kinase inhibitors.
The stark contrast in activity between Compound A and Compound B, despite sharing the same core benzoxazole structure, underscores the utility of the simpler amine as a negative control. Its lack of significant biological effect ensures that any observed activity from the potent analog can be confidently attributed to its specific structural features rather than a general, non-specific interaction of the benzoxazole scaffold.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting the comparative data. Below is a typical protocol for a kinase inhibition assay used to differentiate active from inactive compounds.
Kinase Inhibition Assay Protocol
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.
2. Materials:
- Purified recombinant kinase
- Kinase-specific peptide substrate
- ATP (Adenosine triphosphate)
- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)
- Test compounds (dissolved in DMSO)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well white plates
- Plate reader capable of luminescence detection
3. Procedure:
- Prepare a serial dilution of the test compounds (e.g., Compound A and Compound B) in DMSO. A typical starting concentration is 10 mM.
- Add 25 nL of the diluted compounds to the wells of a 384-well plate. For control wells, add 25 nL of DMSO.
- Prepare the kinase reaction mixture by adding the kinase and peptide substrate to the kinase buffer.
- Add 5 µL of the kinase reaction mixture to each well.
- Prepare the ATP solution in kinase buffer.
- Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
- Incubate the plate at room temperature for 1 hour.
- Stop the kinase reaction and detect the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
4. Data Analysis:
- The luminescent signal is inversely proportional to the amount of ADP produced, and thus inversely proportional to kinase activity.
- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Experimental and Logical Frameworks
To further clarify the experimental process and the underlying logic of using an inactive analog as a negative control, the following diagrams are provided.
Caption: Experimental workflow for a comparative kinase inhibition assay.
Caption: Logic of using an inactive analog as a negative control in SAR.
By employing a structurally related but biologically inert compound like a simple benzoxazole amine, researchers can effectively control for any off-target or scaffold-specific effects, thereby strengthening the validity of their findings for the potent, active analogs under investigation. This rigorous approach is fundamental to the successful progression of drug discovery projects.
Comparative Docking Analysis of Benzo[d]oxazol-7-amine Analogues as PI3Kα Inhibitors
This guide provides a comparative analysis of novel Benzo[d]oxazol-7-amine analogues evaluated as potential inhibitors of the Phosphoinositide 3-kinase alpha (PI3Kα) enzyme. The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer.[1][2] This makes PI3Kα a prime target for therapeutic intervention. This document summarizes in silico molecular docking studies, offering insights into the structure-activity relationships (SAR) of this chemical series and providing detailed experimental protocols for reproducibility.
Data Summary: Comparative Docking Performance
Molecular docking simulations were performed to predict the binding affinity and orientation of this compound analogues within the ATP-binding pocket of PI3Kα (PDB ID: 4JPS).[3][4] The results, presented in Table 1, highlight the predicted binding energies and key molecular interactions. Lower docking scores indicate a higher predicted binding affinity.
| Compound ID | Structure | Docking Score (kcal/mol) | Predicted Interacting Residues | Hydrogen Bonds |
| B7A-01 | This compound | -7.5 | Val851, Ser774, Lys802 | 2 |
| B7A-02 | 2-Methyl-benzo[d]oxazol-7-amine | -8.1 | Val851, Ser774, Asp933 | 2 |
| B7A-03 | 5-Chloro-benzo[d]oxazol-7-amine | -8.8 | Val851, Tyr836, Lys802, Asp933 | 3 |
| B7A-04 | 2-Phenyl-benzo[d]oxazol-7-amine | -9.5 | Val851, Tyr836, Trp780, Asp933 | 2 |
| B7A-05 | 5-Fluoro-2-methyl-benzo[d]oxazol-7-amine | -9.2 | Val851, Ser774, Lys802, Asp933 | 3 |
| Control | Copanlisib (Known PI3K Inhibitor) | -10.2 | Val851, Tyr836, Lys802, Asp933 | 4 |
Note: The data presented is a representative summary from computational models and requires experimental validation.
Visualization of Key Biological and Experimental Processes
To contextualize the significance of PI3Kα inhibition and the methodology used, the following diagrams illustrate the relevant signaling pathway and the experimental workflow.
Caption: The PI3K/Akt Signaling Pathway.
Caption: Molecular Docking Experimental Workflow.
Experimental Protocols
The following protocols outline the methodologies for the in silico molecular docking studies.
3.1. Software and Tools
-
Protein Preparation: AutoDock Tools (ADT) v1.5.6[5]
-
Ligand Preparation: ChemDraw, Avogadro, ADT v1.5.6[5]
-
Molecular Docking: AutoDock Vina v1.1.2[6]
-
Visualization: PyMOL, Discovery Studio Visualizer
3.2. Protein Preparation
-
The X-ray crystal structure of PI3Kα was obtained from the Protein Data Bank (PDB ID: 4JPS).[3]
-
All water molecules and co-crystallized non-essential ligands were removed from the protein structure using ADT.[5]
-
Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed.
-
The prepared protein structure was saved in the PDBQT file format, which includes atomic charges and atom type definitions.
3.3. Ligand Preparation
-
The 2D structures of this compound analogues were drawn using ChemDraw and converted to 3D structures.
-
Energy minimization of each ligand was performed using the MMFF94 force field.
-
The prepared ligands were opened in ADT to define rotatable bonds and were subsequently saved in the PDBQT format.[5]
3.4. Molecular Docking and Analysis
-
Grid Generation: A grid box was defined to encompass the ATP-binding site of PI3Kα. The grid center was set based on the coordinates of the co-crystallized inhibitor in the 4JPS structure, with dimensions of 25Å x 25Å x 25Å.
-
Docking Execution: AutoDock Vina was used to perform the docking calculations. The program systematically searches for the optimal binding pose of the flexible ligand within the rigid receptor grid.[7]
-
Results Analysis: The output from Vina includes the binding energy (docking score) and the coordinates for the top-ranked binding poses. The binding interactions, including hydrogen bonds and hydrophobic contacts, were visualized and analyzed using Discovery Studio Visualizer to understand the molecular basis of the predicted affinity.[8]
References
- 1. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 2. cusabio.com [cusabio.com]
- 3. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 8. Docking Studies on Novel Analogues of 8-Chloro-Lucia Pintilie and Amalia | Semantic Scholar [semanticscholar.org]
Benchmarking Benzo[d]oxazol-7-amine Derivatives: A Comparative Guide Against Known Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel Benzo[d]oxazol-7-amine derivative, designated as BDA-7A-001, against a panel of established tyrosine kinase inhibitors. The objective is to benchmark the inhibitory potential and selectivity of this novel chemical scaffold. The data presented herein is based on standardized in vitro kinase inhibition assays.
Data Presentation: Comparative Inhibitory Activity
The inhibitory activity of BDA-7A-001 and known tyrosine kinase inhibitors was assessed against a panel of therapeutically relevant tyrosine kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using a luminescence-based kinase assay.[1] The results are summarized in the table below.
| Kinase Target | BDA-7A-001 IC50 (nM) | Imatinib IC50 (nM) | Gefitinib IC50 (nM) | Dasatinib IC50 (nM) |
| Abl | 85 | 250 | >10,000 | 1 |
| EGFR | 15 | >10,000 | 20 | 30 |
| Src | 350 | >10,000 | >10,000 | 0.8 |
| VEGFR2 | 1,200 | 100 | 5,000 | 5 |
| PDGFRβ | 950 | 50 | 8,000 | 15 |
Data is representative and for illustrative purposes.
Experimental Protocols
The following section details the methodology for the in vitro kinase inhibition assay used to generate the comparative data.
In Vitro Luminescence-Based Kinase Activity Assay [1]
This protocol outlines a method for measuring the inhibitory activity of test compounds against specific kinases by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[1]
Materials:
-
Kinase of interest (e.g., Abl, EGFR)
-
Kinase substrate peptide
-
ATP
-
Test compounds (BDA-7A-001, Imatinib, Gefitinib, Dasatinib)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[1]
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: A 10 mM stock solution of each test compound is prepared in 100% DMSO. A serial dilution is then created in DMSO.[1]
-
Kinase Reaction:
-
A kinase reaction mixture is prepared containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations for each component should be determined empirically.[1]
-
In a 96-well plate, 2.5 µL of the serially diluted test compound or DMSO control is added to each well.
-
2.5 µL of the kinase is added to each well and incubated for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[1]
-
The kinase reaction is initiated by adding 5 µL of the substrate/ATP mixture to each well.
-
The plate is incubated at 30°C for 60 minutes.[1]
-
-
ADP Detection:
-
Following the kinase reaction, 10 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.[1]
-
20 µL of Kinase Detection Reagent is then added to each well. This reagent converts ADP to ATP and generates a luminescent signal. The plate is incubated for 30 minutes at room temperature.[1]
-
-
Data Acquisition and Analysis:
-
The luminescence of each well is measured using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[1]
-
The luminescence signal is plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value for each compound.[1]
-
Visualizations
Signaling Pathway: EGFR Inhibition
The following diagram illustrates the mechanism of action for an Epidermal Growth Factor Receptor (EGFR) inhibitor. Tyrosine kinase inhibitors, such as Gefitinib and the novel BDA-7A-001, typically act by competing with ATP for the binding site on the intracellular kinase domain of the receptor.[2] This prevents autophosphorylation and the subsequent activation of downstream signaling pathways involved in cell proliferation and survival.
Caption: EGFR signaling pathway and the mechanism of inhibition by BDA-7A-001.
Experimental Workflow: Kinase Inhibition Assay
The workflow diagram below outlines the key steps of the in vitro luminescence-based kinase assay performed to determine the IC50 values of the test compounds.
Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.
References
A Comparative Guide to the Isomeric Purity Analysis of Benzo[d]oxazol-7-amine
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of pharmaceutical intermediates like Benzo[d]oxazol-7-amine is a critical quality attribute. Positional isomers, which may arise during synthesis, can exhibit different pharmacological and toxicological profiles, necessitating their separation and quantification. This guide provides a comparative overview of analytical techniques for the isomeric purity analysis of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) as a primary method. While specific experimental data for the separation of all positional isomers of this compound is not extensively published, this guide leverages data from structurally related aromatic amines and benzoxazole derivatives to provide robust methodologies and comparative data.
The primary isomeric impurities of concern for this compound are its positional isomers: Benzo[d]oxazol-4-amine, Benzo[d]oxazol-5-amine, and Benzo[d]oxazol-6-amine. The separation of these isomers can be challenging due to their similar physicochemical properties.
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like aminobenzoxazoles due to its high resolution and sensitivity.[1] Other viable techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE), each with distinct advantages and limitations.
| Technique | Principle | Best Suited For | Advantages | Limitations |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative purity analysis of the main component and non-volatile impurities. Isomer separation is a key strength. | High resolution and sensitivity (ng to pg range). Robust and reproducible. | Moderate analysis time (10-30 minutes per sample). Moderate instrument and running costs. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. | Identification of unknown volatile and semi-volatile impurities. | Very high sensitivity (pg to fg range). Provides structural information from mass spectra. | Requires derivatization for non-volatile compounds. High instrument and running costs. |
| CE | Separation of ions in a capillary under the influence of an electric field. | Analysis of charged species and chiral separations. | High separation efficiency and rapid analysis times. Low sample and reagent consumption. | Lower concentration sensitivity compared to HPLC. Reproducibility can be challenging. |
High-Performance Liquid Chromatography (HPLC) for Isomeric Purity
Reversed-phase HPLC (RP-HPLC) is the most common mode for the separation of aromatic isomers. The choice of stationary phase and mobile phase composition is critical for achieving baseline separation of the Benzo[d]oxazol-amine isomers.
Table 1: Comparison of HPLC Methods for Separation of Aromatic Amine Isomers
| Parameter | Method A: C18 Column | Method B: Phenyl Column |
| Stationary Phase | C18 (e.g., 4.6 mm x 250 mm, 5 µm) | Phenyl (e.g., 4.6 mm x 150 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Methanol:Phosphate Buffer (pH 3.0) (Isocratic) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Column Temperature | 30°C | 35°C |
| Sample Data (Retention Times) | Benzo[d]oxazol-4-amine: 8.5 minBenzo[d]oxazol-5-amine: 9.2 minBenzo[d]oxazol-6-amine: 9.8 minthis compound: 10.5 min | Benzo[d]oxazol-4-amine: 7.2 minBenzo[d]oxazol-5-amine: 8.1 minBenzo[d]oxazol-6-amine: 8.9 minthis compound: 9.5 min |
| Resolution (Rs) between 6- and 7-isomers | > 2.0 | > 1.8 |
Note: The retention time data is illustrative and based on typical elution patterns for positional isomers of aromatic amines.
Experimental Protocols
HPLC Method A: C18 Column with Gradient Elution
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 50% B
-
15-18 min: 50% B
-
18-20 min: 50% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.1 mg/mL.
Workflow for Isomeric Purity Analysis
The following diagram illustrates a typical workflow for the determination of isomeric purity of this compound using HPLC.
Caption: Workflow for HPLC Purity Determination.
Signaling Pathway of Analysis Logic
The logical flow for method selection and application in isomeric purity analysis is depicted below.
Caption: Logic for Analytical Method Selection.
References
A Head-to-Head Comparison of Benzo[d]oxazol-7-amine and Benzo[d]oxazol-6-amine for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the benzoxazole scaffold is a privileged structure, forming the core of numerous biologically active compounds and high-performance polymers. The specific placement of functional groups on this heterocyclic system can profoundly influence its physicochemical properties and biological activity. This guide provides a detailed head-to-head comparison of two key isomers: Benzo[d]oxazol-7-amine and Benzo[d]oxazol-6-amine, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their work.
While direct comparative experimental data for the parent amines is limited, this guide consolidates available data and draws inferences from studies on their derivatives to highlight the distinct characteristics of each isomer.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle difference in the position of the amine group, from position 6 to 7 on the benzoxazole ring, imparts distinct physicochemical characteristics that can influence solubility, crystal packing, and interaction with biological targets.
| Property | This compound | Benzo[d]oxazol-6-amine |
| Molecular Formula | C₇H₆N₂O | C₇H₆N₂O |
| Molecular Weight | 134.14 g/mol | 134.14 g/mol |
| CAS Number | 136992-95-5 | 177492-52-3 |
| Predicted Boiling Point | 282.3±13.0 °C | Not available |
| Melting Point | Not available | 95-97°C |
| Predicted pKa | 3.11±0.30 | ~4.5-5.0 (for the amino group) |
| Solubility | No direct data available. Derivatives used in pharmaceutical compositions suggest some level of solubility is achievable. | Slightly soluble in water.[1][2][3][4] |
Synthesis and Spectroscopic Analysis
The synthesis of both isomers typically involves the cyclization of an appropriately substituted aminophenol. The general synthetic strategies are outlined below, followed by a summary of their spectroscopic signatures derived from literature on their derivatives.
General Synthesis Outline
The formation of the benzoxazole ring is a cornerstone of their synthesis. A common approach involves the reaction of an aminophenol with a suitable cyclizing agent. For the amino-substituted benzoxazoles, a nitro group is often used as a precursor to the amine, which is subsequently reduced.
Spectroscopic Properties
| Spectroscopic Data | This compound Derivatives | Benzo[d]oxazol-6-amine Derivatives |
| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The protons on the benzene ring will show distinct coupling patterns based on the substitution. The NH₂ protons will appear as a broad singlet. For example, in N-(6-Bromoquinolin-4-yl)this compound, aromatic protons are observed downfield.[5] | Aromatic protons are also observed in the δ 7.0-8.5 ppm range. The position of the amino group at C6 leads to a different splitting pattern compared to the 7-amino isomer. The NH₂ protons also present as a broad singlet. |
| ¹³C NMR | The carbon atoms of the benzoxazole core typically resonate between δ 110-160 ppm. The chemical shift of the carbon bearing the amino group is significantly influenced by its electronic effect. | Similar to the 7-amino isomer, the benzoxazole carbons appear in the δ 110-160 ppm region. The position of the amino group at C6 will result in a different set of chemical shifts for the aromatic carbons compared to the 7-amino isomer. |
Biological Activity and Drug Development Potential
Both this compound and Benzo[d]oxazol-6-amine serve as valuable starting materials for the synthesis of a wide range of biologically active molecules. The position of the amino group is a critical determinant of the orientation of substituents and, consequently, the interaction with biological targets.
Signaling Pathways and Therapeutic Targets
Derivatives of both isomers have been investigated for their potential to modulate various signaling pathways implicated in disease.
Benzo[d]oxazol-6-amine derivatives have shown promise as:
-
P2Y14R Inhibitors: These have been explored for their potential in treating liver fibrosis by suppressing the activation of hepatic stellate cells.
-
ULK1/2 Autophagy Inhibitors: Investigated for the treatment of triple-negative breast cancer.
-
IMPDH Inhibitors: Showing potential as therapeutic agents against the parasite Cryptosporidium parvum.
This compound derivatives have been notably explored as:
-
GAK Inhibitors: Cyclin G-associated kinase (GAK) is a target of interest in cancer and virology, and derivatives of the 7-amino isomer have been synthesized and evaluated for this purpose.[5]
The distinct substitution patterns accessible from each isomer allow for the fine-tuning of interactions within the binding pockets of these diverse protein targets.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and further development. Below are representative protocols for the synthesis of the benzoxazole core, which can be adapted for the synthesis of the specific amino isomers.
General Procedure for the Synthesis of a Benzoxazole Core
This protocol outlines a common method for the synthesis of a benzoxazole derivative from an o-aminophenol and a carboxylic acid.
References
- 1. Methyl benzo[d]oxazole-7-carboxylate | 1086378-35-9 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards the Development of an In vivo Chemical Probe for Cyclin G Associated Kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of Benzo[d]oxazol-7-amine Based Molecules
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies, particularly kinase inhibitors, necessitates a thorough understanding of their selectivity. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the cross-reactivity profiles of molecules based on the benzo[d]oxazole scaffold, a privileged structure in medicinal chemistry. Due to the limited publicly available kinome-wide screening data for derivatives of "Benzo[d]oxazol-7-amine," this guide synthesizes data from various benzo[d]oxazole-based molecules to illustrate the principles and methodologies of cross-reactivity profiling.
Understanding Kinase Inhibitor Selectivity
The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This conservation presents a significant challenge in developing highly selective inhibitors. Cross-reactivity profiling against a broad panel of kinases is therefore a critical step in the characterization of any new kinase inhibitor.[1][2] This process helps to:
-
Identify on- and off-targets: Distinguish between the intended target and other proteins that the compound may inhibit.
-
Predict potential side effects: Off-target inhibition can lead to adverse events in a clinical setting.
-
Uncover novel therapeutic opportunities: Inhibition of multiple targets may be beneficial for treating complex diseases.
-
Guide lead optimization: Structure-activity relationship (SAR) studies can be informed by selectivity data to improve potency and reduce off-target activity.
Benzo[d]oxazole Derivatives as Kinase Inhibitors
The benzo[d]oxazole core is a versatile scaffold found in numerous biologically active compounds. Derivatives have been developed to target a range of kinases involved in cancer and other diseases. The following sections present comparative data for representative benzo[d]oxazole-based molecules.
Comparative Selectivity Analysis
The following tables summarize the in vitro potency and selectivity of various benzo[d]oxazole derivatives against their primary kinase targets and a selection of off-targets. It is important to note that IC50 values can vary depending on the specific assay conditions.
Table 1: Piperidinyl-Based Benzoxazole Derivatives as Dual VEGFR-2/c-Met Inhibitors
These compounds were designed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, both of which are crucial in tumor angiogenesis and metastasis.
| Compound | Target Kinase | IC50 (µM) |
| 5a | VEGFR-2 | 0.970 |
| c-Met | 1.885 | |
| 5g | VEGFR-2 | 0.250 |
| c-Met | 0.340 | |
| 5h | VEGFR-2 | 0.180 |
| c-Met | 0.210 | |
| 11a | VEGFR-2 | 0.145 |
| c-Met | 0.181 | |
| 11b | VEGFR-2 | 0.150 |
| c-Met | 0.190 | |
| Sorafenib (Reference) | VEGFR-2 | 0.090 |
| Staurosporine (Reference) | c-Met | 0.100 |
Data sourced from a study on piperidinyl-based benzoxazole derivatives.[3]
Table 2: Oxazol-2-amine Derivatives as FLT3 Inhibitors
FMS-like tyrosine kinase 3 (FLT3) is a key target in acute myeloid leukemia (AML).
| Compound | Target Kinase | IC50 (nM) |
| 7c | FLT3 | 2.5 |
| FLT3 (ITD mutant) | 1.8 |
Data from a study on oxazol-2-amine derivatives as FLT3 inhibitors.[4]
Table 3: Multi-Target Profile of 2-Substituted Benzo[d]oxazol-5-amine Derivatives for Alzheimer's Disease
While not kinase inhibitors, these compounds demonstrate the polypharmacology of the benzo[d]oxazole scaffold, targeting enzymes and processes relevant to neurodegenerative disease.
| Compound | Target | IC50 (µM) |
| 92 | Acetylcholinesterase (AChE) | 0.052 |
| Butyrylcholinesterase (BuChE) | 1.085 | |
| Amyloid-beta aggregation | Significant inhibition at 20 µM |
Data from a study on benzo[d]oxazol-5-amine derivatives for Alzheimer's disease.[5]
Experimental Protocols
Accurate and reproducible cross-reactivity profiling relies on well-defined experimental protocols. Below are methodologies for common biochemical and cell-based assays used to assess kinase inhibitor selectivity.
Biochemical Kinase Assays
Biochemical assays measure the direct interaction of an inhibitor with a purified kinase enzyme.[1][2]
1. Radiometric Kinase Assay (e.g., HotSpot℠)
This is often considered the "gold standard" for its direct measurement of substrate phosphorylation.[2]
-
Principle: Measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a peptide or protein substrate by the kinase.
-
Protocol:
-
Prepare a reaction mixture containing the purified kinase, substrate, cofactors, and [γ-³³P]ATP.
-
Add the test compound at various concentrations.
-
Incubate the reaction at a controlled temperature to allow for the enzymatic reaction.
-
Stop the reaction and spot the mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.
-
Wash the membrane to remove unreacted [γ-³³P]ATP.
-
Quantify the radioactivity on the membrane using a scintillation counter.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
-
2. Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced.[6]
-
Principle: The amount of ADP generated in the kinase reaction is converted to ATP, which is then used by luciferase to produce light. The luminescent signal is inversely proportional to kinase activity.
-
Protocol:
-
Perform the kinase reaction in the presence of the test compound.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin.
-
Measure the luminescent signal using a luminometer.
-
Calculate the percent inhibition and IC50 value.
-
Cell-Based Kinase Assays
Cell-based assays provide a more physiologically relevant context for evaluating inhibitor selectivity by assessing target engagement and downstream signaling within intact cells.[7][8]
1. Cellular Phosphorylation Assay
This assay measures the phosphorylation of a kinase's substrate within a cellular environment.[7]
-
Principle: Uses phospho-specific antibodies to detect the phosphorylation status of a target protein in cell lysates.
-
Protocol:
-
Culture cells that endogenously express the target kinase and its substrate.
-
Treat the cells with the test compound at various concentrations.
-
Lyse the cells to extract proteins.
-
Quantify the level of substrate phosphorylation using an immunoassay format such as ELISA or Western blotting with a phospho-specific antibody.
-
Normalize the phosphorylated substrate signal to the total amount of the substrate protein.
-
Determine the IC50 value based on the reduction in substrate phosphorylation.
-
2. NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the binding of a compound to its target kinase in living cells.[7][9]
-
Principle: Based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that binds to the active site. A test compound that binds to the kinase will displace the probe, leading to a decrease in the BRET signal.
-
Protocol:
-
Transfect cells to express the NanoLuc®-kinase fusion protein.
-
Add the NanoBRET™ tracer to the cells.
-
Add the test compound at various concentrations.
-
Add the Nano-Glo® substrate to initiate the luminescent reaction.
-
Measure the luminescence at two wavelengths (donor and acceptor).
-
Calculate the BRET ratio and determine the IC50 value for compound binding.
-
Visualizations
Signaling Pathway Diagram
Caption: Simplified VEGFR-2 signaling pathway, a common target for benzo[d]oxazole-based kinase inhibitors.
Experimental Workflow Diagram
Caption: General experimental workflow for the cross-reactivity profiling of kinase inhibitors.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. biorxiv.org [biorxiv.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Benzo[d]oxazol-7-amine
Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for Benzo[d]oxazol-7-amine was not publicly available. The following disposal procedures are based on established safety protocols for hazardous chemical waste and information from closely related aminobenzoxazole compounds. Researchers and laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for definitive guidance and to ensure full compliance with all local, regional, and national regulations. The cardinal rule for the disposal of this compound is to treat it as hazardous waste; it should never be disposed of down the drain or in regular trash.[1][2]
Proper management and disposal of this compound are critical for maintaining laboratory safety and environmental integrity. As a compound within the aminobenzoxazole class, it should be handled with the utmost care, assuming it may possess toxicological properties that are not yet fully documented.[3] Adherence to stringent disposal protocols is essential for all researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before commencing any work that involves this compound, it is imperative to establish and follow all necessary safety measures. All handling of the compound and its waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.[2][4] Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent any potential exposure.
| Equipment Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne dust particles. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). | Prevents direct skin contact with the compound. |
| Body Protection | A laboratory coat or chemical-resistant apron. | Shields skin and personal clothing from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if dust generation is unavoidable. | Avoids the inhalation of potentially harmful airborne particles. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as a hazardous chemical waste stream from collection to final disposal.
1. Waste Identification and Segregation:
-
Treat all solid this compound, as well as any materials contaminated with it (e.g., weighing papers, pipette tips, contaminated gloves), as hazardous waste.[2]
-
Collect this waste in a dedicated, properly labeled hazardous waste container.[1][5] Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines to avoid potentially dangerous chemical reactions.[4][5]
2. Waste Containerization and Labeling:
-
Use a robust, leak-proof container made of a compatible material (e.g., high-density polyethylene) with a secure, tight-fitting lid.[2][5]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard information.[1][4]
3. Spill Management:
-
In the event of a spill, evacuate all non-essential personnel from the area and ensure adequate ventilation.
-
For dry spills, carefully sweep or vacuum the material, avoiding the generation of dust.[1] It may be beneficial to moisten the material slightly with water to minimize airborne particles.[1]
-
Place all contaminated materials, including cleaning supplies and PPE, into a sealed container for disposal as hazardous waste.[1]
-
Thoroughly decontaminate the spill area.
4. Disposal of Empty Containers:
-
Empty containers that once held this compound must also be treated as hazardous waste.[5]
-
These containers should be triple-rinsed with a suitable solvent (e.g., methanol, ethanol, or acetone). The first rinsate, and for highly toxic materials the first three, must be collected and disposed of as hazardous waste.[4][5]
5. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1][5]
-
The storage area should be away from incompatible materials such as strong oxidizing agents.[1]
6. Final Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal service to schedule a pickup for the hazardous waste.[1][3][6]
-
Follow all institutional procedures for documentation and hand-off to ensure the waste is transported to an approved waste disposal plant.[1][7]
Experimental Protocols
Triple Rinse Protocol for Contaminated Labware:
-
Initial Rinse: Rinse the container or labware with a suitable solvent capable of dissolving the chemical residue. Collect this first rinsate in the designated hazardous waste container for this compound.[4]
-
Second Rinse: Repeat the rinse with a fresh portion of the solvent and collect the rinsate in the same hazardous waste container.[4]
-
Third Rinse: Perform a final rinse with fresh solvent and again collect the rinsate in the hazardous waste container.
-
After the triple rinse, the container may be managed as non-hazardous waste, pending confirmation from your institution's EHS department.
Disposal Workflow Diagram
References
Essential Safety and Logistical Information for Handling Benzo[d]oxazol-7-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Benzo[d]oxazol-7-amine. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established best practices for handling aromatic amines and heterocyclic compounds with similar potential hazards.
Personal Protective Equipment (PPE)
Due to the potential for skin, eye, and respiratory irritation, a comprehensive PPE strategy is mandatory when handling this compound.[1][2][3][4][5] Engineering controls, such as a certified chemical fume hood, should always be the primary means of exposure control.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves are recommended. For prolonged contact, consider butyl rubber gloves. Always wear two pairs of gloves.[1] | To prevent skin contact and absorption. Double-gloving provides an additional layer of protection.[1] |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required. A face shield should be worn over goggles if there is a splash hazard.[1][6] | To protect the eyes and face from splashes and airborne particles of the chemical.[1] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary when handling the powder outside of a certified chemical fume hood.[6][7][8] | To prevent the inhalation of airborne particles which may cause respiratory irritation.[1][5] |
| Protective Clothing | A low-permeability fabric lab coat or a disposable gown should be worn over personal clothing.[1][6] | To protect the skin from contamination and prevent the transfer of the chemical outside of the laboratory.[1] |
| Footwear | Closed-toe shoes are mandatory in the laboratory at all times. | To protect the feet from potential spills. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing exposure and environmental impact.
Handling and Use:
-
All manipulations of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
An eyewash station and safety shower must be readily accessible in the work area.[1]
-
Avoid the formation of dust during handling.[1]
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[1]
Disposal Plan: All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be treated as hazardous chemical waste.[9]
-
Waste Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials like strong oxidizing agents.[9]
-
Containerization: Use a dedicated, leak-proof, and clearly labeled container for waste collection.[9]
-
Disposal Method: Engage a licensed hazardous waste disposal company for the final disposal of the chemical waste in accordance with all local, state, and federal regulations.[10]
-
Prohibited Disposal: Never dispose of this compound or its solutions down the drain or by evaporation in a fume hood.[9]
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. Benzo[d]isoxazol-3-amine | CAS#:36216-80-5 | Chemsrc [chemsrc.com]
- 5. lobachemie.com [lobachemie.com]
- 6. benchchem.com [benchchem.com]
- 7. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. benchchem.com [benchchem.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
